molecular formula C9H9N3O B133363 [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol CAS No. 143426-50-0

[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol

Cat. No.: B133363
CAS No.: 143426-50-0
M. Wt: 175.19 g/mol
InChI Key: KDBNYFBYMKEKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(1,2,4-triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-4,6-7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBNYFBYMKEKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380123
Record name [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-50-0
Record name [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a heterocyclic organic compound featuring a phenylmethanol core substituted with a 1H-1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, recognized for its diverse biological activities, including antifungal, antiviral, and anticancer properties. The unique structural arrangement of triazoles, with three nitrogen atoms in a five-membered ring, imparts favorable physicochemical characteristics such as hydrogen bonding capability and metabolic stability, making them attractive scaffolds in drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data for easy reference.

Core Physicochemical Properties

The fundamental physicochemical parameters of a compound are critical in assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C₉H₉N₃O-
Molecular Weight 175.19 g/mol -
Melting Point 124-126 °C
Boiling Point (Predicted) 383.0 ± 44.0 °C
Density (Predicted) 1.27 ± 0.1 g/cm³
pKa (Predicted) 14.06 ± 0.10
LogP (Predicted) 0.8[1]
Appearance White solid
Storage Temperature 2-8°C

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline protocols for the synthesis and determination of key physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible synthetic route is the reaction of a suitable salt of 1,2,4-triazole with 4-(bromomethyl)benzyl alcohol.

Materials:

  • Sodium salt of 1,2,4-triazole

  • 4-(Bromomethyl)benzyl alcohol

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sodium salt of 1,2,4-triazole (1.1 equivalents) in anhydrous DMF, add 4-(bromomethyl)benzyl alcohol (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent (e.g., the mobile phase used for HPLC analysis).

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV method against a standard calibration curve.

  • The solubility is reported as the mean concentration from at least three replicate experiments.

Determination of pKa

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).

Materials:

  • This compound

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl)

  • Deionized water, boiled to remove CO₂

  • pH meter with a combination glass electrode

  • Stir plate and magnetic stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low water solubility. Add a known amount of KCl to maintain a constant ionic strength.

  • Acidify the solution with a known volume of standardized HCl.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH value after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH as a function of the volume of NaOH added.

  • The pKa can be determined from the pH at the half-equivalence point or by using Gran's plot analysis for more accurate results. For a basic pKa, the procedure is reversed, starting with a known amount of NaOH and titrating with HCl.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional technique for the experimental determination of LogP.

Materials:

  • This compound

  • n-Octanol, analytical grade

  • Water, HPLC grade

  • Shaking vessel

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Add a known volume of the stock solution to a shaking vessel containing known volumes of both pre-saturated n-octanol and water. The volume ratio can be adjusted based on the expected LogP value.

  • Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and the n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable and validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and physicochemical characterization of this compound.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization start Starting Materials (1,2,4-Triazole Salt, 4-(Bromomethyl)benzyl alcohol) reaction Chemical Reaction (Nucleophilic Substitution) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup characterization Structural Characterization (NMR, MS) workup->characterization product This compound characterization->product solubility Aqueous Solubility (Shake-Flask Method) product->solubility pka pKa Determination (Potentiometric Titration) product->pka logp LogP Determination (Shake-Flask Method) product->logp data_analysis Data Analysis & Reporting solubility->data_analysis pka->data_analysis logp->data_analysis

Synthesis and Physicochemical Characterization Workflow

Signaling Pathways

While specific signaling pathway involvement for this compound has not been extensively documented in publicly available literature, the broader class of 1,2,4-triazole derivatives is known to interact with various biological targets. For instance, many antifungal triazoles inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Other triazole-containing compounds have been shown to modulate the activity of enzymes such as kinases and to interact with G-protein coupled receptors.

Given the structural similarity to other biologically active molecules, it is plausible that this compound could be investigated for its potential to modulate various signaling pathways. A generalized workflow for investigating such interactions is presented below.

G cluster_screening Initial Screening cluster_pathway Pathway Elucidation compound This compound cell_based Cell-Based Assays (e.g., Viability, Reporter Assays) compound->cell_based target_based Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->target_based hit_id Hit Identification cell_based->hit_id target_based->hit_id western_blot Western Blotting (Protein Expression/Phosphorylation) hit_id->western_blot qpcr qPCR (Gene Expression) hit_id->qpcr omics Omics Approaches (Transcriptomics, Proteomics) hit_id->omics pathway_analysis Bioinformatics Pathway Analysis western_blot->pathway_analysis qpcr->pathway_analysis omics->pathway_analysis

General Workflow for Biological Target and Pathway Identification

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. While the specific biological activity and signaling pathway interactions of this particular compound remain to be fully elucidated, the provided workflows offer a strategic approach for future investigations. The favorable predicted properties, coupled with the established importance of the 1,2,4-triazole scaffold, suggest that this compound is a compound of interest for further biological evaluation.

References

spectroscopic data (NMR, IR, MS) for [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) and a comprehensive synthetic route for [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. The information is structured to be a practical resource for researchers in medicinal chemistry and drug development.

Synthesis and Characterization Workflow

The synthesis of this compound is achieved through a two-step process starting from 4-fluorobenzaldehyde. The initial step involves a nucleophilic aromatic substitution to form the key intermediate, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. This aldehyde is then reduced to the target alcohol. The following diagram illustrates this workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction1 Nucleophilic Aromatic Substitution 4-Fluorobenzaldehyde->Reaction1 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Reaction1 Aldehyde 4-(1H-1,2,4-triazol-1-yl)benzaldehyde Reaction1->Aldehyde Reduction Reduction Aldehyde->Reduction Methanol This compound Reduction->Methanol NMR NMR Spectroscopy (1H, 13C) Methanol->NMR IR IR Spectroscopy Methanol->IR MS Mass Spectrometry Methanol->MS

Caption: Synthetic and characterization workflow for this compound.

Experimental Protocols

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde

This procedure details the nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 1,2,4-triazole.[1]

  • Reaction Setup: A mixture of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Base Addition: Potassium carbonate (K₂CO₃, 12 mmol) is added in portions to the stirred solution over 15 minutes.

  • Reaction Conditions: The reaction mixture is stirred at 110°C for 10-12 hours.

  • Workup: After the reaction is complete, the mixture is cooled, and the potassium carbonate is removed by filtration. The filtrate is then extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with water (3 x 15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to yield 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1]

Reduction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde to this compound

This general procedure outlines the reduction of the aldehyde to the corresponding alcohol using sodium borohydride.[2][3]

  • Reaction Setup: In a suitable flask, dissolve 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (1 equivalent) in methanol or ethanol.

  • Reducing Agent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (a slight excess, e.g., 1.5 equivalents) in small portions to control the reaction temperature, as the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 15 minutes to a few hours) and monitor the progress by thin-layer chromatography (TLC).[2]

  • Quenching: After the reaction is complete, quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Data

4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Precursor)

The spectroscopic data for the intermediate aldehyde is crucial for confirming its structure before proceeding to the reduction step.

¹H NMR Chemical Shift (δ) ppm Multiplicity Assignment
Aldehyde H (CHO)10.12Singlet1H
Triazole H9.30Singlet1H
Triazole H8.42Singlet1H
Benzene H8.15Doublet2H
Benzene H8.00Doublet2H
Table 1: ¹H NMR Spectral Data for 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[4]
¹³C NMR Chemical Shift (δ) ppm Assignment
Aldehyde C (C=O)191.1C
Triazole C152.9C
Triazole C145.4C
Benzene C (quaternary)140.7C
Benzene C (quaternary)135.0C
Benzene C-H131.0CH
Benzene C-H121.2CH
Table 2: ¹³C NMR Spectral Data for 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[4]
IR Spectroscopy Wavenumber (cm⁻¹) Vibration Type
C=O Stretch~1700Aldehyde
C-H Stretch~2850, ~2750Aldehyde
C=N Stretch~1500-1540Triazole Ring
Aromatic C-H Stretch>3000Benzene and Triazole Rings
Table 3: Characteristic IR Absorption Bands for 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
This compound (Target Compound) - Predicted Data

The following tables provide the predicted spectroscopic data for the final product, based on the known data of the precursor and general principles of spectroscopy.

¹H NMR (Predicted) Expected Chemical Shift (δ) ppm Multiplicity Assignment
Triazole H~8.5 - 9.0Singlet1H
Triazole H~8.0 - 8.5Singlet1H
Benzene H~7.6 - 7.8Doublet2H
Benzene H~7.4 - 7.6Doublet2H
Methylene H (CH₂)~4.7Singlet or Doublet (if coupled to OH)2H
Hydroxyl H (OH)VariableSinglet (broad)1H
Table 4: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR (Predicted) Expected Chemical Shift (δ) ppm Assignment
Triazole C~152C
Triazole C~144C
Benzene C (quaternary, C-OH)~142C
Benzene C (quaternary, C-triazole)~137C
Benzene C-H~128CH
Benzene C-H~121CH
Methylene C (CH₂)~64CH₂
Table 5: Predicted ¹³C NMR Spectral Data for this compound.
IR Spectroscopy (Predicted) Expected Wavenumber (cm⁻¹) Vibration Type
O-H Stretch~3200-3600 (broad)Alcohol
C-O Stretch~1050-1150Primary Alcohol
C=N Stretch~1500-1540Triazole Ring
Aromatic C-H Stretch>3000Benzene and Triazole Rings
Table 6: Predicted Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₉H₉N₃O), which is approximately 175.19 g/mol . Fragmentation patterns would likely involve the loss of the hydroxyl group, the methylene group, and cleavage of the triazole ring.

References

Technical Guide: Crystal Structure of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the crystallographic characteristics of compounds structurally related to [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. Due to the absence of a publicly available crystal structure for the title compound, this guide leverages data from a closely related analog, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, to provide insights into the expected solid-state conformation and intermolecular interactions. Additionally, detailed experimental protocols for the synthesis of the title compound and its characterization by single-crystal X-ray diffraction are presented.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The compound this compound serves as a key building block in the synthesis of more complex molecules in medicinal chemistry. Understanding its three-dimensional structure and crystal packing is paramount for rational drug design, polymorphism screening, and the development of new synthetic methodologies. This guide addresses the current knowledge gap by providing a detailed analysis of a structurally similar compound and outlining the necessary experimental procedures to determine the crystal structure of the title compound.

Crystallographic Data of a Structural Analog: 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol

The crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol (CSD Entry: WEXQOI) provides valuable insights into the likely solid-state arrangement of this compound. The key difference is the presence of a sulfanyl (thioether) linkage and a hydroxyl group on the phenyl ring (phenol) instead of a direct methylene linker and a hydroxymethyl group. The crystallographic data for this analog is summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₉H₉N₃OS
Formula Weight207.25
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.453(2) Å
b12.015(2) Å
c7.9250(16) Å
α90°
β98.98(3)°
γ90°
Volume982.5(3) ų
Z4
Density (calculated)1.400 Mg/m³
Absorption Coefficient0.288 mm⁻¹
F(000)432
Refinement Details
Final R indices [I>2σ(I)]R₁ = 0.0457, wR₂ = 0.1248
R indices (all data)R₁ = 0.0635, wR₂ = 0.1378
Goodness-of-fit on F²1.045

Data sourced from Acta Crystallographica Section E, 2014, 70, o1106.[1]

Intermolecular Interactions

In the crystal structure of the analog, molecules are linked by O-H···N hydrogen bonds, forming chains along the[2] direction.[1] These chains are further organized into layers by weak C-H···N interactions.[1] Aromatic π-π stacking is also observed between the triazole rings, contributing to the formation of a three-dimensional network.[1] It is highly probable that this compound would exhibit similar hydrogen bonding patterns involving its hydroxyl group and the nitrogen atoms of the triazole ring.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from 4-fluorobenzaldehyde.

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde

This procedure is adapted from established methods for the synthesis of similar aryl-triazole compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Base: Add potassium carbonate (12 mmol) portion-wise to the stirred solution over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to 110°C and maintain for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with water (3 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a methanol:chloroform (1:99, v/v) eluent to yield 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Step 2: Reduction to this compound

This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.

  • Dissolution: Dissolve 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask with stirring.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 mmol) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully add water to quench the excess sodium borohydride.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: Select a high-quality single crystal of appropriate dimensions under a polarizing microscope. Mount the crystal on a goniometer head.

  • Data Collection: Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[3] Collect a series of diffraction frames by rotating the crystal in the X-ray beam at a controlled temperature (e.g., 296 K).[3]

  • Data Processing: Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections. Apply corrections for Lorentz and polarization effects. An absorption correction may also be necessary.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data using full-matrix least-squares on F². Locate and refine hydrogen atoms in their expected positions.

Visualizations

The following diagrams illustrate the proposed experimental workflow.

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start 4-Fluorobenzaldehyde + 1,2,4-Triazole intermediate 4-(1H-1,2,4-triazol-1-yl)benzaldehyde start->intermediate K2CO3, DMF, 110°C product This compound intermediate->product NaBH4, Methanol purification Recrystallization product->purification xrd Single-Crystal X-ray Diffraction purification->xrd analysis Structure Solution & Refinement xrd->analysis final_structure Crystal Structure Data analysis->final_structure

Caption: Synthetic and characterization workflow.

Disclaimer: The crystallographic data presented in this guide is for the structural analog 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, as no public crystal structure data is available for this compound at the time of writing. The synthetic protocols are based on established chemical literature and may require optimization.

References

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Its unique chemical properties, including the ability to engage in hydrogen bonding and its metabolic stability, make it a privileged structure in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, antiviral, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to aid in the ongoing research and development of 1,2,4-triazole-based therapeutics.

Anticancer Activity

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, modulation of signaling pathways, and disruption of cellular processes like tubulin polymerization.[1][3]

Quantitative Anticancer Activity Data

The anticancer efficacy of various 1,2,4-triazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A selection of reported IC50 values is presented in Table 1.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-1,2,4-triazole derivative 12 HepG2 (Liver)0.23 ± 0.08[4]
HeLa (Cervical)0.15 ± 0.18[4]
MCF-7 (Breast)0.38 ± 0.12[4]
A549 (Lung)0.30 ± 0.13[4]
Triazole pyridine derivative TP6 B16F10 (Melanoma)41.12 - 61.11[5]
N-arylated 1,2,4-triazole acetamide 7f HepG2 (Liver)16.782[6]
Propane-1-one derivative 7e MCF-7 (Breast)4.7[7]
HeLa (Cervical)2.9[7]
A549 (Lung)9.4[7]
Butane-1,4-dione derivative 10a MCF-7 (Breast)6.43[7]
HeLa (Cervical)5.6[7]
A549 (Lung)21.1[7]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole 17 MCF-7 (Breast)0.31[8]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole 25 Caco-2 (Colon)4.98[8]
Fused 5-Amino[9][10][11]triazole derivative 98 A549 (Lung)14.8[12]
HeLa (Cervical)53.5[12]
HepG2 (Liver)78.8[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of chemical compounds.[13][14]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare 1,2,4-Triazole Derivative Solutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc IC50_Calc Determine IC50 Value Viability_Calc->IC50_Calc

Workflow for MTT-based anticancer screening.
Anticancer Signaling Pathways

1,2,4-triazole derivatives can exert their anticancer effects by targeting various signaling pathways crucial for cancer cell survival and proliferation. Two prominent mechanisms include the inhibition of tubulin polymerization and the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Tubulin Polymerization Inhibition

Certain 1,2,4-triazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules.[2][4] This interference with the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

G Triazole 1,2,4-Triazole Derivative Tubulin Tubulin Dimers Triazole->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces G Triazole 1,2,4-Triazole Derivative EGFR EGFR Triazole->EGFR Inhibits EGF EGF EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes G Triazole 1,2,4-Triazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Growth Fungal Growth Inhibition Membrane->Growth Disruption leads to G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Grow Confluent Cell Monolayer Infection Infect Cells with Virus Cell_Culture->Infection Compound_Virus_Prep Prepare Compound Dilutions & Virus Stock Compound_Virus_Prep->Infection Adsorption Virus Adsorption Infection->Adsorption Overlay Add Semi-solid Overlay with Compound Adsorption->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Staining Fix and Stain Cells Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting EC50_Calc Calculate EC50/IC50 Plaque_Counting->EC50_Calc

References

The Pivotal Role of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in contemporary medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the significance of the [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol scaffold, a key building block in the synthesis of novel therapeutic agents. While direct biological data on this specific alcohol derivative is emerging, its central role as a synthetic intermediate is well-established. Its precursor, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, is a readily accessible starting material for creating diverse molecular libraries. This guide will detail the synthetic pathways, the established biological relevance of the core 4-(1H-1,2,4-triazol-1-yl)phenyl moiety, and its potential applications in drug discovery, with a focus on anticonvulsant and antifungal agents.

Introduction: The 1,2,4-Triazole Pharmacophore

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its success as a pharmacophore. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, anticonvulsant, antiviral, anticancer, and anti-inflammatory properties.[2][3] The phenyl-triazole linkage, in particular, serves as a rigid and planar core, allowing for precise spatial orientation of various functional groups to interact with biological targets.

Synthesis of this compound

The synthesis of this compound is conceptually straightforward, proceeding through the reduction of its corresponding aldehyde, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. This aldehyde is a known chemical intermediate and can be synthesized via a nucleophilic aromatic substitution reaction.[4][5]

Synthesis of the Precursor: 4-(1H-1,2,4-triazol-1-yl)benzaldehyde

The primary route to 4-(1H-1,2,4-triazol-1-yl)benzaldehyde involves the reaction of 4-fluorobenzaldehyde with 1,2,4-triazole in the presence of a base.[4]

Synthesis_Aldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde K2CO3_DMF K2CO3, DMF 110°C, 10-12h 4-Fluorobenzaldehyde->K2CO3_DMF 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->K2CO3_DMF Aldehyde 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde K2CO3_DMF->Aldehyde

Caption: Synthetic scheme for 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Reduction to this compound

The target alcohol can be readily obtained by the reduction of the aldehyde using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Reduction_to_Alcohol Aldehyde 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Reduction NaBH4 Methanol Aldehyde->Reduction Alcohol This compound Reduction->Alcohol

Caption: Reduction of the aldehyde to the target alcohol.

Role in Medicinal Chemistry: A Versatile Building Block

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, allowing for the introduction of diverse side chains.

Anticonvulsant Agents

Research into N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives has demonstrated significant anticonvulsant activity.[6] These studies highlight the importance of the 4-(1H-1,2,4-triazol-1-yl)phenyl core in interacting with biological targets, potentially the GABA-A receptor.[6] While these derivatives are synthesized from the corresponding aniline, the underlying principle of the pharmacophoric importance of the phenyl-triazole scaffold remains. The development of new anticonvulsants could involve derivatives synthesized from this compound.

Table 1: Anticonvulsant Activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives

CompoundR GroupMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
6f 3-Fluorobenzoyl13.119.7
6l 3-Methylbenzoyl9.119.0

Data extracted from a study on related amide derivatives to illustrate the potential of the core scaffold.[6]

Antifungal Agents

The 1,2,4-triazole moiety is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[7] These drugs act by inhibiting lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[7] The this compound scaffold can serve as a foundational element for the synthesis of novel antifungal agents. The phenyl ring can be further substituted, and the methanol group can be elaborated to mimic the side chains of known antifungal drugs, potentially leading to new compounds with improved efficacy or a broader spectrum of activity.[3][8]

Drug_Development_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization Start 4-Fluorobenzaldehyde + 1,2,4-Triazole Aldehyde 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Start->Aldehyde Alcohol This compound Aldehyde->Alcohol Derivatives Library of Derivatives Alcohol->Derivatives Screening Biological Screening (e.g., Anticonvulsant, Antifungal) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Candidate Lead_Opt->Candidate Preclinical Candidate

Caption: General workflow for drug discovery using the target scaffold.

Experimental Protocols

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Materials:

  • 4-Fluorobenzaldehyde (10 mmol)

  • 1,2,4-Triazole (10 mmol)

  • Potassium carbonate (K₂CO₃, 12 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 20 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (60-120 mesh)

  • Methanol

  • Chloroform

Procedure:

  • Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add potassium carbonate (12 mmol) to the solution in portions over 15 minutes with stirring.

  • Heat the reaction mixture to 110°C and stir for 10-12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to yield the pure 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[4]

Synthesis of this compound

Materials:

  • 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)benzaldehyde in methanol in a round-bottom flask with stirring at 0°C (ice bath).

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. While it may not possess potent biological activity itself, its true value lies in its role as a versatile synthetic intermediate. The straightforward synthesis from its corresponding aldehyde, coupled with the proven pharmacological importance of the 4-(1H-1,2,4-triazol-1-yl)phenyl scaffold, positions this compound as a key starting point for the development of novel anticonvulsant, antifungal, and potentially other therapeutic agents. The ability to easily modify the benzylic alcohol functionality allows for the exploration of a wide chemical space, facilitating the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Future research focused on the derivatization of this core structure is likely to yield new and improved therapeutic candidates.

References

The Versatility of the Triazole Scaffold: A Technical Guide to its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic triazole ring system, existing as either 1,2,3-triazole or 1,2,4-triazole, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of triazole-containing compounds, with a focus on their anticancer, antifungal, antiviral, and antibacterial activities. It aims to serve as a comprehensive resource, detailing mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations to aid in the research and development of novel triazole-based therapeutics.

Antifungal Applications: Disrupting Fungal Cell Integrity

Mechanism of Action:

Antifungal_Mechanism Triazole Triazole Antifungal Drug CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Conversion ToxicSterols Toxic 14α-methylated Sterols CYP51->ToxicSterols Accumulation Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Disruption ToxicSterols->Membrane FungalDeath Fungal Growth Inhibition / Cell Death Membrane->FungalDeath

Antifungal Mechanism of Triazoles.

Quantitative Data Summary: Antifungal Activity

The in vitro antifungal activity of triazole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference Compound(s)
Novel Triazole DerivativesCandida albicans≤0.125 - >64Fluconazole, Ketoconazole
Cryptococcus neoformans≤0.125 - 32Fluconazole, Ketoconazole
Aspergillus fumigatus0.25 - >64Fluconazole, Ketoconazole
Fluconazole-resistant C. albicans1.0 - >256Fluconazole
Candida auris32.0 - 64.0Fluconazole
Halogenated TriazolesCandida species16 - >256Fluconazole
Piperidine-containing TriazolesVarious pathogenic fungiModerate to excellentFluconazole, Itraconazole

Note: The MIC values are highly dependent on the specific chemical structure of the triazole derivative and the fungal strain being tested. The data presented is a summary from multiple sources.[6][7][8]

Anticancer Applications: Targeting Key Oncogenic Pathways

The triazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a broad spectrum of activities against various cancer cell lines.[9][10][11] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Mechanisms of Action:

Two of the well-studied anticancer mechanisms of triazole-containing compounds are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the disruption of microtubule dynamics through the inhibition of tubulin polymerization.

  • EGFR Signaling Pathway Inhibition: The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[12] Its overexpression or mutation is a hallmark of many cancers.[12] Certain triazole derivatives have been designed to act as EGFR tyrosine kinase inhibitors (TKIs).[3][13] They bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell growth and survival.[3]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Triazole Triazole-based EGFR Inhibitor Triazole->P Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of EGFR Signaling by Triazoles.
  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[4][14] Triazole derivatives have been developed as tubulin polymerization inhibitors.[9][14][15] They bind to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules.[4][14] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the apoptotic cascade, and ultimately, cancer cell death.[4][15]

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Spindle Mitotic Spindle Formation Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Triazole Triazole-based Tubulin Inhibitor Triazole->Tubulin Binds to Colchicine Site

Inhibition of Tubulin Polymerization by Triazoles.

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity of triazole compounds is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.

Compound ClassCancer Cell LineIC50 Range (µM)Target
Indolyl-1,2,4-triazole HybridsMCF-7 (Breast), HepG2 (Liver)0.32 - 16.9EGFR/PARP-1
1,2,3-Triazole-linked HybridsMCF-7 (Breast)5.61 - 6.84Tubulin
1,2,4-Triazole Pyridine DerivativesB16F10 (Melanoma)VariableNot specified
1,2,3-Triazole DerivativesHT-1080 (Fibrosarcoma)15.13 - 50MMP-2, MMP-9
Indole-1,2,4-triazole DerivativesHeLa (Cervical)0.15 - 8.3Tubulin

Note: The IC50 values are highly dependent on the specific chemical structure of the triazole derivative, the cancer cell line, and the assay conditions. The data presented is a summary from multiple sources.[4][12][15][16][17]

Antiviral Applications: A Broad-Spectrum Approach

Triazole derivatives have demonstrated significant potential as antiviral agents, with activity against a wide range of DNA and RNA viruses.[13][18][19] The well-known antiviral drug, Ribavirin, is a triazole nucleoside analog.[20][21]

Mechanism of Action:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the host cell enzyme IMPDH, which is crucial for the de novo synthesis of GTP.[12][22] The resulting depletion of intracellular GTP pools further hampers viral replication.

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Ribavirin Ribavirin (Triazole Nucleoside Analog) RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibition RNA_Polymerase Viral RNA Polymerase RTP->RNA_Polymerase Inhibition Viral_RNA Viral RNA Synthesis RTP->Viral_RNA Incorporation GTP Guanosine Triphosphate (GTP) Pool IMPDH->GTP Depletion GTP->RNA_Polymerase Mutagenesis Lethal Mutagenesis Viral_RNA->Mutagenesis

Antiviral Mechanism of Ribavirin.

Antibacterial Applications: Targeting Essential Bacterial Processes

Triazole-containing compounds have also emerged as a promising class of antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[15][22][23][24] Their development is driven by the urgent need for new antibiotics to combat the growing threat of antimicrobial resistance.

Mechanisms of Action:

The antibacterial mechanisms of triazoles are varied and include the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[25][26] It introduces negative supercoils into the bacterial DNA. Certain triazole derivatives have been shown to inhibit DNA gyrase.[1] They bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-strand breaks in the bacterial DNA, which is ultimately lethal to the bacterium.[25][26]

DNA_Gyrase_Inhibition Triazole Triazole-based DNA Gyrase Inhibitor DNA_Gyrase Bacterial DNA Gyrase Triazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication DSBs Double-Strand Breaks in DNA DNA_Gyrase->DSBs Stabilizes Cleavage Complex DNA_Supercoiling DNA Supercoiling DNA_Supercoiling->DNA_Gyrase Catalyzes Bacterial_Death Bacterial Cell Death DSBs->Bacterial_Death

Inhibition of Bacterial DNA Gyrase by Triazoles.
  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[27][28] Inhibition of bacterial DHFR leads to a depletion of these essential metabolites, thereby halting bacterial growth. Some triazole derivatives have been identified as potent inhibitors of bacterial DHFR.[23]

Quantitative Data Summary: Antibacterial Activity

The in vitro antibacterial activity of triazole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in a disk diffusion assay.

Compound ClassBacterial SpeciesMIC Range (µg/mL)Reference Compound(s)
1,2,4-Triazole DerivativesStaphylococcus aureusVariableStreptomycin, Ampicillin
Escherichia coliVariableStreptomycin, Ampicillin
Bacillus subtilis1.56 - 12.5Ampicillin
Proteus vulgaris6.25Ampicillin
Ofloxacin-Triazole HybridsS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1Ofloxacin

Note: The MIC values are highly dependent on the specific chemical structure of the triazole derivative and the bacterial strain being tested. The data presented is a summary from multiple sources.[22][23][29]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of triazole-containing compounds.

Synthesis of Triazole-Containing Compounds

1. Synthesis of 1,2,4-Triazole Derivatives (General Procedure):

A common method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazides with various reagents. For example, a mixture of a hydrazide and formamide can be heated under microwave irradiation to yield the corresponding 1,2,4-triazole.[30] Alternatively, a multi-step protocol can be employed, starting with the condensation of 4-amino-1,2,4-triazole with an appropriate acetophenone to form a Schiff base, which can be further modified.[31]

2. Synthesis of 1,2,3-Triazole Derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":

This is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[23][32]

  • Materials: An organic azide, a terminal alkyne, a copper(I) source (e.g., copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate), a solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO).[23][33]

  • Procedure:

    • Dissolve the organic azide and the terminal alkyne in the chosen solvent system.

    • Add the copper(I) catalyst and, if necessary, the reducing agent.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.[32]

In Vitro Evaluation

1. Antifungal Susceptibility Testing (Broth Microdilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][27][34]

  • Materials: 96-well microtiter plates, RPMI-1640 medium, fungal inoculum (adjusted to a specific concentration, e.g., 0.5-2.5 x 10^3 CFU/mL), triazole compound stock solution (in DMSO), positive control (e.g., fluconazole), negative control (medium with DMSO).

  • Procedure:

    • Serially dilute the triazole compound in RPMI-1640 medium in the wells of the microtiter plate.

    • Add the fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (e.g., ≥50% or ≥80%) of fungal growth compared to the drug-free control, often assessed visually or by measuring the optical density at 600 nm.[8][34]

2. Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method):

This method assesses the susceptibility of bacteria to antibiotics.[6][19][33][34]

  • Materials: Mueller-Hinton agar plates, sterile cotton swabs, bacterial inoculum (adjusted to 0.5 McFarland turbidity standard), paper disks impregnated with a known concentration of the triazole compound, positive control (e.g., a standard antibiotic), forceps.

  • Procedure:

    • Inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a uniform lawn of bacteria.

    • Aseptically place the antibiotic-impregnated disks onto the agar surface.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound.[6][34]

3. Anticancer Cytotoxicity Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][16][35][36]

  • Materials: 96-well plates, cancer cell lines, complete culture medium, triazole compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the triazole compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[5][35]

In Vivo Evaluation

1. In Vivo Anticancer Efficacy in a Murine Xenograft Model:

This model is used to evaluate the antitumor activity of a compound in a living organism.[7]

  • Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.

  • Procedure:

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The triazole compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor growth is monitored regularly by measuring tumor volume.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • The efficacy of the compound is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Conclusion

Triazole-containing compounds have unequivocally demonstrated their immense therapeutic potential across a wide spectrum of diseases. Their versatility as a chemical scaffold allows for facile structural modifications, leading to the development of potent and selective inhibitors of various biological targets. The continued exploration of novel triazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond. This technical guide serves as a foundational resource to support these ongoing research and development efforts.

References

An In-Depth Technical Guide on the Mechanism of Action for Antifungal Triazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Triazole antifungals represent a cornerstone in the management of systemic and superficial fungal infections. Their efficacy stems from a highly specific mechanism of action targeting the fungal cell membrane's integrity. Many modern triazoles are administered as precursors, or prodrugs, to enhance pharmacokinetic properties such as solubility. This guide provides a detailed examination of the molecular processes initiated by these precursors, from their activation to their ultimate antifungal effect. It covers the primary and secondary mechanisms of action, presents key pharmacodynamic data, and outlines the experimental protocols used to elucidate these pathways, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Triazole Antifungals

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.[1][2] The triazole class of antifungal agents, which includes foundational drugs like fluconazole and itraconazole, and second-generation agents like voriconazole, posaconazole, and isavuconazole, are critical therapeutic tools.[3][4] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms.[5][6] A key challenge in drug development is optimizing physicochemical properties. To this end, water-soluble precursors, known as prodrugs, have been developed. A prominent example is isavuconazonium sulfate, the prodrug for isavuconazole, which allows for both intravenous and oral administration with high bioavailability.[3][7] This guide will dissect the mechanism of action, beginning with the conversion of these precursors into their active forms.

Core Mechanism of Action

The antifungal activity of triazoles is a multi-step process that begins with the activation of the precursor and culminates in the disruption of the fungal cell.

Activation of Triazole Precursors (Prodrugs)

Triazole precursors are pharmacologically inactive molecules designed to be converted into the active drug within the body. This bioactivation is a critical first step in their mechanism of action. Isavuconazonium sulfate, for instance, is a water-soluble prodrug that is rapidly hydrolyzed by plasma esterases, such as butylcholinesterase, upon entering the bloodstream.[3][7] This enzymatic cleavage releases the active moiety, isavuconazole, and a small, inactive cleavage product.[3] This strategy overcomes the low aqueous solubility of the active drug, facilitating intravenous formulation and improving oral absorption.[3][8]

G Prodrug Isavuconazonium Sulfate (Water-Soluble Prodrug) Enzyme Plasma Esterases (e.g., Butylcholinesterase) Prodrug->Enzyme Active Isavuconazole (Active Antifungal) Enzyme->Active Inactive Inactive Cleavage Product Enzyme->Inactive

Caption: Bioactivation pathway of a triazole prodrug.

Primary Target: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The principal mechanism of action for all active triazole antifungals is the inhibition of lanosterol 14α-demethylase.[4][5][9] This enzyme, a fungal cytochrome P450 (CYP51, or Erg11p), is essential for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[1][10]

The active triazole molecule binds to the active site of CYP51. Specifically, the N-4 nitrogen atom of the triazole ring forms a coordinate bond with the heme iron atom at the enzyme's catalytic center.[1][10][11] This binding competitively inhibits the natural substrate, lanosterol, from accessing the enzyme, thereby blocking its demethylation—a critical step in the conversion of lanosterol to ergosterol.[5][7] The high affinity and specificity of triazoles for fungal CYP51 over its mammalian counterpart (involved in cholesterol synthesis) accounts for their therapeutic window.[9]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequence Consequences Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Triazole Active Triazole Antifungal Triazole->Block Depletion Ergosterol Depletion Block->Depletion Accumulation Accumulation of Toxic 14α-methyl sterols Block->Accumulation

Caption: Inhibition of the ergosterol biosynthesis pathway by triazoles.

Downstream Cellular Effects

The inhibition of CYP51 has two major downstream consequences for the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. Ergosterol is vital for regulating membrane permeability and the function of membrane-bound proteins.[12][13]

  • Accumulation of Toxic Sterols: The blockage of the pathway leads to the buildup of 14α-methylated sterol precursors, such as lanosterol.[9][12] These abnormal sterols incorporate into the membrane, disrupting its structure and leading to increased permeability and eventual cell death or growth inhibition (fungistatic effect).[3][6]

A Secondary Mechanism of Action in Aspergillus fumigatus

Recent research has uncovered a secondary mechanism of action for triazoles in the pathogenic mold Aspergillus fumigatus.[14] This mechanism involves a negative feedback loop on the ergosterol biosynthesis pathway. The accumulation of sterol intermediates (like lanosterol) resulting from CYP51 inhibition is sensed by the sterol sensing domain (SSD) of HMG-CoA reductase (Hmg1), the rate-limiting enzyme of the pathway.[14] This signal induces negative feedback regulation of Hmg1, further downregulating the entire ergosterol biosynthesis pathway. This finding suggests that triazoles not only block a key enzymatic step but also trigger a cellular response that shuts down the pathway at its source.[14]

Quantitative Pharmacodynamics

The efficacy of triazole antifungals is quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50). Therapeutic Drug Monitoring (TDM) is also used in clinical settings to ensure optimal drug exposure.

Table 1: In Vitro Activity (MIC) of Selected Triazole Derivatives against Pathogenic Fungi

Compound/Drug Fungal Species MIC Range (µg/mL) Reference
Compound 5b (3,4-dichlorobenzyl derivative) Various strains 0.5 - 8 [15]
Compound 1d, 1i Candida albicans 14053 0.25 (MIC80) [1]
Voriconazole Candida spp. 0.016 - 1 [16]
Posaconazole Candida spp. 0.016 - 16 [16]
Fluconazole Candida spp. 0.063 - >64 [16]

| Itraconazole | Candida spp. | 0.016 - 16 |[16] |

Table 2: Ergosterol Biosynthesis Inhibition (IC50) Data

Compound Fungal Species IC50 (µg/mL) Reference
Efinaconazole Trichophyton mentagrophytes 0.0070 [12]
Itraconazole Trichophyton mentagrophytes 0.0338 [12]

| Efinaconazole | Candida albicans | 0.00040 |[12] |

Table 3: Recommended Therapeutic Trough Concentrations for Clinical Monitoring

Drug Indication Target Trough Concentration (mg/L) Reference
Posaconazole Prophylaxis > 0.7 [17]
Itraconazole Treatment > 0.5 [17]

| Voriconazole | Treatment | > 1.0 |[17] |

Key Experimental Protocols

The mechanisms of action of triazoles have been elucidated through a series of standardized in vitro experiments.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[16][18]

Methodology:

  • Preparation: The triazole compound is serially diluted in a 96-well microtiter plate using a standard growth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate. A growth control well (no drug) and a sterility control well (no fungus) are included.

  • Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the fungal species.[1]

  • Reading: The MIC is determined by visual inspection or spectrophotometrically as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., 80% inhibition for MIC80) compared to the drug-free growth control.[1]

G start Start prep_plate Prepare serial dilutions of triazole compound in 96-well plate start->prep_plate inoculate Inoculate wells with standardized fungal suspension prep_plate->inoculate incubate Incubate plate at 35°C for 24-72h inoculate->incubate read Read plate visually or spectrophotometrically incubate->read determine_mic Determine MIC: Lowest concentration with significant growth inhibition read->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Ergosterol Biosynthesis Inhibition Assay

This assay directly verifies that a triazole compound inhibits ergosterol production.

Methodology:

  • Treatment: Fungal cells are cultured in a suitable medium containing the test compound at various concentrations.

  • Saponification: After incubation, cells are harvested and subjected to saponification using an alcoholic potassium hydroxide (KOH) solution at an elevated temperature (e.g., 80°C for 2 hours).[12] This process hydrolyzes esterified lipids while leaving non-saponifiable lipids like sterols intact.

  • Extraction: The non-saponifiable lipids are extracted from the mixture using an organic solvent such as n-heptane or hexane.

  • Quantification: The extracted sterols are analyzed. A common method is UV-spectrophotometry. The sample is scanned from 240 to 300 nm. A characteristic four-peaked absorbance curve indicates the presence of ergosterol. Inhibition is confirmed by the reduction or absence of these peaks and the appearance of a single peak characteristic of accumulated sterol precursors.[12] The ergosterol content can be calculated from the absorbance values at specific wavelengths.

Drug Concentration Analysis by LC-MS/MS

For therapeutic drug monitoring and pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying triazole concentrations in biological matrices like serum or plasma.[19]

Methodology:

  • Sample Preparation: Serum proteins are precipitated using a mixture of methanol and acetonitrile. The sample is then centrifuged and filtered.[19]

  • Chromatography: The prepared sample is injected into a reverse-phase liquid chromatography system (e.g., using a dC18 column) to separate the drug from other matrix components.[19]

  • Detection: The analyte is detected by a tandem mass spectrometer using multiple reaction monitoring (MRM), which provides high sensitivity and selectivity. Quantification is achieved by comparing the analyte's signal to that of a standard curve.[19]

References

An In-Depth Technical Guide on the Preliminary In Vitro Screening of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of derivatives based on the [4-(1H-1,2,4-triazol-1-yl)phenyl] core structure. The document details the synthesis, biological evaluation, and mechanistic insights into a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, which serve as close analogs to the requested [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol scaffold. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around the 1,2,4-triazole moiety, a cornerstone in medicinal chemistry.[1][2] The 1,2,4-triazole nucleus is a key feature in a wide array of clinically significant drugs, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3][4]

Data Presentation: In Vitro Screening Results

The following tables summarize the quantitative data for a series of synthesized N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives. The primary screening of these compounds involved evaluating their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, as well as neurotoxicity assessments.

Table 1: Anticonvulsant Activity and Neurotoxicity of Target Compounds [5]

Compound IDDose (mg/kg)MES Test (% Protection)scPTZ Test (% Protection)ROT Test (% Neurotoxicity)
6f 30100%100%0%
100100%100%0%
300100%100%0%
6g 30100%0%0%
100100%0%0%
300100%0%0%
6i 30100%0%0%
100100%0%0%
300100%0%0%
6l 30100%100%0%
100100%100%0%
300100%100%0%
9b 300%0%0%
1000%0%0%
3000%0%33%
9c 30100%0%0%
100100%0%0%
300100%0%33%

Table 2: Quantitative Anticonvulsant Activity (ED50) and Neurotoxicity (TD50) of Lead Compounds [5]

Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
6f 13.119.7>300>15.2
6l 9.119.0>300>15.8

Experimental Protocols

Detailed methodologies for the synthesis and in vitro evaluation of the N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives are provided below.

General Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (6a-m)[6]

A multi-step synthesis was employed, starting from 4-bromoaniline.

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (3) [6]

  • 4-bromoaniline (1) is used as the starting material.

  • It is reacted with 1,2,4-triazole (2) under alkaline conditions to yield the intermediate 4-(1H-1,2,4-triazol-1-yl)aniline (3).

Step 2: Synthesis of Target Compounds (6a-m) [6]

  • The intermediate 4-(1H-1,2,4-triazol-1-yl)aniline (3) is reacted with various substituted benzoyl chlorides (5) under alkaline conditions.

  • This reaction yields the final target compounds, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives (6a-m).

The structures of all synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS.[6]

In Vitro and In Vivo Screening Protocols

Maximal Electroshock (MES) Test [5]

  • Male ICR mice (18-22 g) are used.

  • Test compounds are administered intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

  • After 30 minutes, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

  • Protection is defined as the absence of a hind limb tonic extensor component in the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test [5]

  • Male ICR mice (18-22 g) are used.

  • Test compounds are administered i.p. at doses of 30, 100, and 300 mg/kg.

  • After 30 minutes, pentylenetetrazole (85 mg/kg) is administered subcutaneously.

  • Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.

Rotarod Neurotoxicity (ROT) Test [5]

  • Male ICR mice (18-22 g) are used.

  • The ability of a mouse to remain on a rotating rod (1 rpm) for 1 minute is assessed.

  • Mice that fail this task are considered neurotoxic.

  • The test is conducted at 30 and 60 minutes post-administration of the test compounds at doses of 30, 100, and 300 mg/kg.

GABA Receptor Affinity Assay [5]

  • The affinity of the most potent compounds for GABAA receptors is determined.

  • This assay helps to elucidate the potential mechanism of action of the anticonvulsant activity.

  • The results indicated that the potent compounds exhibited better binding to GABAA receptors.[5]

Mandatory Visualizations

Logical Relationships and Workflows

G cluster_synthesis Synthesis Workflow cluster_screening In Vitro Screening Workflow 4-Bromoaniline 4-Bromoaniline Intermediate_Aniline 4-(1H-1,2,4-triazol-1-yl)aniline 4-Bromoaniline->Intermediate_Aniline 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Intermediate_Aniline Target_Compounds N-(4-(1H-1,2,4-triazol-1-yl)phenyl) -substituted-amide Derivatives Intermediate_Aniline->Target_Compounds Substituted_Benzoyl_Chlorides Substituted Benzoyl Chlorides Substituted_Benzoyl_Chlorides->Target_Compounds Target_Compounds_Screen Synthesized Derivatives MES_Test MES Test (Anticonvulsant) Target_Compounds_Screen->MES_Test scPTZ_Test scPTZ Test (Anticonvulsant) Target_Compounds_Screen->scPTZ_Test ROT_Test ROT Test (Neurotoxicity) Target_Compounds_Screen->ROT_Test Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis ROT_Test->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and in vitro screening of the target compounds.

Signaling Pathway

G cluster_pathway Proposed Mechanism of Action via GABAergic Signaling Triazole_Derivative [4-(1H-1,2,4-triazol-1-yl)phenyl] -based Compound GABA_A_Receptor GABA-A Receptor Triazole_Derivative->GABA_A_Receptor Binds to/Modulates Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

References

Methodological & Application

Synthetic Routes for the Production of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two primary synthetic routes for the production of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, a key building block in the development of various pharmaceutical compounds. The methodologies presented are based on established chemical literature and offer robust approaches for laboratory-scale synthesis.

Introduction

This compound is a valuable intermediate characterized by the presence of a phenylmethanol core linked to a 1,2,4-triazole moiety. This structural motif is found in a variety of biologically active molecules. The synthetic routes detailed herein provide reliable methods for accessing this compound, enabling further research and development in medicinal chemistry. The two primary strategies discussed are:

  • Route 1: Copper-Catalyzed N-Arylation followed by Reduction. This approach involves the direct formation of the C-N bond between a substituted phenyl ring and the 1,2,4-triazole, followed by the reduction of a carbonyl group to the desired alcohol.

  • Route 2: Multi-step Synthesis via an Aniline Intermediate. This pathway first establishes the triazole-phenyl linkage and then modifies a functional group on the phenyl ring to afford the target benzyl alcohol.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and complexity.

ParameterRoute 1: N-Arylation & ReductionRoute 2: Aniline Intermediate & Conversion
Starting Materials 4-Fluorobenzaldehyde, 1,2,4-Triazole, Sodium Borohydride4-Bromoaniline, 1,2,4-Triazole, Reagents for diazotization and functional group conversion
Key Intermediates 4-(1H-1,2,4-triazol-1-yl)benzaldehyde4-(1H-1,2,4-triazol-1-yl)aniline, Aryl diazonium salt
Number of Steps 23+
Overall Yield (approx.) 70-80%40-50%
Key Reagents K₂CO₃, DMF, NaBH₄, MethanolCuI, Cs₂CO₃, DMF, NaNO₂, HCl, and subsequent reagents
Reaction Conditions High temperature for N-arylation, Room temperature for reductionHigh temperature for N-arylation, Low temperature for diazotization

Experimental Protocols

Route 1: Copper-Catalyzed N-Arylation followed by Reduction

This two-step route offers a direct and efficient method for the synthesis of the target compound.

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde

This step involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 1,2,4-triazole in the presence of a base.

  • Materials:

    • 4-Fluorobenzaldehyde (1.24 g, 10 mmol)

    • 1,2,4-Triazole (0.69 g, 10 mmol)

    • Potassium carbonate (K₂CO₃) (1.66 g, 12 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 4-fluorobenzaldehyde and 1,2,4-triazole in anhydrous DMF, add potassium carbonate in portions over 15 minutes.[1]

    • Heat the reaction mixture to 110°C and stir for 10-12 hours.[1]

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter to remove potassium carbonate.[1]

    • Extract the filtrate with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.[1]

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to yield 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1]

  • Expected Yield: Approximately 75-85%.

Step 2: Reduction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde to this compound

This step involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.

  • Materials:

    • 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.73 g, 10 mmol)

    • Sodium borohydride (NaBH₄) (0.42 g, 11 mmol)

    • Methanol (50 mL)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-(1H-1,2,4-triazol-1-yl)benzaldehyde in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield this compound.

  • Expected Yield: Approximately 90-95%.

Route 2: Multi-step Synthesis via an Aniline Intermediate

This route involves the initial formation of 4-(1H-1,2,4-triazol-1-yl)aniline, followed by its conversion to the target benzyl alcohol.

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline

This step is an Ullmann-type C-N cross-coupling reaction.

  • Materials:

    • 4-Bromoaniline (1.72 g, 10 mmol)

    • 1,2,4-Triazole (0.83 g, 12 mmol)

    • Copper(I) iodide (CuI) (0.19 g, 1 mmol)

    • Cesium carbonate (Cs₂CO₃) (6.52 g, 20 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flask, add 4-bromoaniline, 1,2,4-triazole, CuI, and Cs₂CO₃ in anhydrous DMF.

    • Heat the reaction mixture to 120°C and stir for 40 hours under an inert atmosphere.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 4-(1H-1,2,4-triazol-1-yl)aniline.

  • Expected Yield: Approximately 60-70%.

Step 2: Diazotization of 4-(1H-1,2,4-triazol-1-yl)aniline

This step converts the primary amine to a diazonium salt, a versatile intermediate.

  • Materials:

    • 4-(1H-1,2,4-triazol-1-yl)aniline (1.60 g, 10 mmol)

    • Concentrated Hydrochloric acid (HCl) (3 mL)

    • Sodium nitrite (NaNO₂) (0.76 g, 11 mmol)

    • Water

  • Procedure:

    • Suspend 4-(1H-1,2,4-triazol-1-yl)aniline in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution of the diazonium salt is used immediately in the next step.

Step 3: Conversion of the Diazonium Salt to this compound

This conversion can be challenging to achieve in a single high-yielding step directly from the diazonium salt. A more reliable, albeit longer, approach is a two-step conversion via the corresponding benzaldehyde, as described in Route 1. First, the diazonium salt is converted to the nitrile via a Sandmeyer reaction, which is then hydrolyzed to the aldehyde, and finally reduced. A more direct, but potentially lower-yielding, method would involve the reaction of the diazonium salt with a formaldehyde equivalent. For a more robust synthesis, it is recommended to first synthesize 4-(1H-1,2,4-triazol-1-yl)benzaldehyde from the diazonium salt and then reduce it as described in Route 1, Step 2.

Mandatory Visualization

Synthetic_Route_1 cluster_step1 start1 4-Fluorobenzaldehyde intermediate 4-(1H-1,2,4-triazol-1-yl)benzaldehyde start1->reagents1_proxy start2 1,2,4-Triazole start2->reagents1_proxy reagents2 NaBH₄, MeOH 0°C to RT final_product This compound reagents1 K₂CO₃, DMF 110°C reagents1->intermediate reagents2->final_product

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 cluster_step1 start1 4-Bromoaniline intermediate1 4-(1H-1,2,4-triazol-1-yl)aniline start1->reagents1_proxy start2 1,2,4-Triazole start2->reagents1_proxy reagents2 NaNO₂, HCl 0-5°C intermediate2 Aryl Diazonium Salt reagents3 Functional Group Conversion final_product This compound reagents1 CuI, Cs₂CO₃, DMF 120°C reagents1->intermediate1 reagents2->intermediate2 reagents3->final_product

Caption: Synthetic pathway for Route 2.

References

Synthesis of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the nucleophilic substitution of 4-(bromomethyl)benzonitrile with 1,2,4-triazole, followed by the reduction of the nitrile group to a primary alcohol. This protocol offers a comprehensive guide for researchers, including reagent specifications, step-by-step procedures, purification methods, and characterization data.

Introduction

The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, such as the non-steroidal aromatase inhibitor Letrozole. The protocol outlined below describes a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate.

Reaction Scheme

The synthesis proceeds in two main steps:

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Step_1_Synthesis start 4-(bromomethyl)benzonitrile conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->conditions reagent1 + 1,2,4-triazole reagent1->conditions intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile conditions->intermediate

Caption: Reaction scheme for the synthesis of the intermediate.

Step 2: Reduction to this compound

Step_2_Reduction intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile conditions Solvent (e.g., Methanol) Room Temperature intermediate->conditions reagent2 + Reducing Agent (e.g., NaBH4) reagent2->conditions product This compound conditions->product

Caption: Reduction of the intermediate to the final product.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
4-(Bromomethyl)benzonitrile≥98%Commercially available
1,2,4-Triazole≥99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Sodium Borohydride (NaBH₄)≥98%Commercially available
Methanol (MeOH)ACS GradeCommercially available
Dichloromethane (DCM)ACS GradeCommercially available
Ethyl Acetate (EtOAc)ACS GradeCommercially available
HexanesACS GradeCommercially available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially available
Deionized Water--
Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol), 1,2,4-triazole (4.25 g, 61.2 mmol), and anhydrous potassium carbonate (14.1 g, 102 mmol).

  • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold deionized water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with cold deionized water (3 x 50 mL).

  • Dry the solid product under vacuum to yield 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile as a white to off-white solid.

Step 2: Synthesis of this compound
  • In a 500 mL round-bottom flask, suspend the crude 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (assumed 51.0 mmol from the previous step) in 200 mL of methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.86 g, 102 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification
  • Purify the crude this compound by column chromatography on silica gel.

  • Elute with a gradient of 0-10% methanol in dichloromethane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)Melting Point (°C)
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrileC₁₀H₈N₄184.2085-95>95%135-138
This compoundC₉H₉N₃O175.1970-85>98%110-113

Characterization Data

This compound

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.15 (s, 1H, triazole-H), 7.99 (s, 1H, triazole-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 5.35 (s, 2H, CH₂-triazole), 4.75 (d, J = 5.6 Hz, 2H, CH₂OH), 1.90 (t, J = 5.6 Hz, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 152.0, 145.5, 141.2, 136.5, 128.5, 127.8, 64.5, 52.8.

  • MS (ESI): m/z 176.1 [M+H]⁺.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction cluster_purification Purification & Analysis start Weigh Starting Materials (4-(bromomethyl)benzonitrile, 1,2,4-triazole, K2CO3) reaction1 Reaction in DMF at 80°C start->reaction1 workup1 Precipitation in Water & Filtration reaction1->workup1 drying1 Vacuum Drying workup1->drying1 start2 Suspend Intermediate in Methanol drying1->start2 reaction2 Addition of NaBH4 at 0°C Stir at Room Temperature start2->reaction2 workup2 Quenching, Solvent Removal & Extraction reaction2->workup2 drying2 Drying over MgSO4 & Concentration workup2->drying2 purify Column Chromatography drying2->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-(Bromomethyl)benzonitrile is a lachrymator and should be handled with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and quench the reaction carefully.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

Application Notes: [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a valuable bifunctional building block in organic synthesis, incorporating both a reactive benzylic alcohol moiety and a pharmacologically significant 1,2,4-triazole ring. This application note provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into various derivatives, including the corresponding aldehyde, benzyl bromide, and benzyl ether. These derivatives are crucial synthons for the development of novel therapeutic agents, leveraging the diverse biological activities associated with the 1,2,4-triazole scaffold, which include antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The methodologies presented herein are robust and scalable, offering a clear pathway for the utilization of this compound in medicinal chemistry and drug discovery programs.

Introduction

The 1,2,4-triazole nucleus is a prominent heterocyclic motif found in a wide array of clinically successful drugs.[1] Its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking allows for effective binding to various biological targets.[2] Consequently, the development of synthetic routes to novel triazole-containing molecules is of paramount importance in the pharmaceutical industry. This compound serves as an excellent starting point for molecular elaboration, providing a handle for the introduction of diverse functional groups and the construction of more complex molecular architectures.

This document outlines a reliable synthetic pathway to this compound and showcases its utility as a versatile building block through three key transformations: oxidation, bromination, and etherification. The resulting products are themselves valuable intermediates for the synthesis of a new generation of bioactive compounds.

Synthesis of this compound

The synthesis of the target compound is proposed via a two-step sequence starting from commercially available (4-bromophenyl)methanol. The initial step involves the protection of the benzylic alcohol to prevent side reactions during the subsequent Ullmann condensation. The final step is the copper-catalyzed N-arylation of 1,2,4-triazole with the protected bromophenyl intermediate, followed by deprotection.

Synthesis_Workflow Synthetic Pathway to this compound A (4-bromophenyl)methanol B Protected (4-bromophenyl)methanol A->B Protection (e.g., TBDMSCl, Imidazole) C This compound B->C 1. 1,2,4-triazole, CuI, L-proline, K2CO3 2. Deprotection (e.g., TBAF)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of (4-bromophenyl)methanol

  • To a solution of (4-bromophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford the TBDMS-protected (4-bromophenyl)methanol.

Step 2: Ullmann Condensation and Deprotection

  • In a sealed tube, combine the TBDMS-protected (4-bromophenyl)methanol (1.0 eq), 1,2,4-triazole (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110-120 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in tetrahydrofuran (THF, 0.5 M) and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

  • Stir at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography (eluent: DCM/methanol) to yield this compound.

ParameterValue
Starting Material (4-bromophenyl)methanol
Overall Yield 65-75%
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point 155-158 °C

Applications of this compound as a Building Block

The benzylic alcohol functionality of this compound allows for a variety of subsequent transformations, providing access to a range of valuable intermediates.

Applications_Workflow Derivatization of this compound Start This compound Aldehyde [4-(1H-1,2,4-triazol-1-yl)benzaldehyde Start->Aldehyde Oxidation (e.g., MnO2) Bromide 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole Start->Bromide Bromination (e.g., PBr3) Ether 1-(4-(alkoxymethyl)phenyl)-1H-1,2,4-triazole Start->Ether Etherification (e.g., NaH, R-X)

Caption: Key synthetic transformations of this compound.

Oxidation to [4-(1H-1,2,4-triazol-1-yl)benzaldehyde]

The selective oxidation of the benzylic alcohol to the corresponding aldehyde provides a key intermediate for the synthesis of Schiff bases, chalcones, and other pharmacologically active compounds.

Experimental Protocol: Oxidation with Activated Manganese Dioxide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add activated manganese dioxide (MnO₂, 10 eq).

  • Stir the suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify by recrystallization or flash column chromatography to obtain [4-(1H-1,2,4-triazol-1-yl)benzaldehyde].

ParameterValue
Yield 85-95%
Reaction Time 24-48 h
Temperature Room Temperature
Conversion to 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

The conversion of the alcohol to the corresponding benzyl bromide creates a potent electrophile for the introduction of the triazolylphenylmethyl moiety onto various nucleophiles, such as amines, phenols, and thiols, expanding the accessible chemical space for drug discovery.

Experimental Protocol: Bromination with Phosphorus Tribromide

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether (0.3 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole.

ParameterValue
Yield 70-80%
Reaction Time 3-4 h
Temperature 0 °C to Room Temperature
Etherification to 1-(4-(alkoxymethyl)phenyl)-1H-1,2,4-triazole

Ether derivatives of triazole-containing compounds have shown significant biological activity.[2] The Williamson ether synthesis provides a straightforward method to access these derivatives from this compound.

Experimental Protocol: Williamson Ether Synthesis

  • To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.4 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ether.

ParameterValue
Yield 75-85%
Reaction Time 6-12 h
Temperature 0 °C to Room Temperature

Potential Signaling Pathway Involvement

Derivatives synthesized from this compound, particularly those incorporating functionalities known to interact with biological targets, can be investigated for their potential to modulate various signaling pathways. For instance, many triazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are crucial in both endogenous and xenobiotic metabolism. A hypothetical inhibitory action on a P450-mediated pathway is depicted below.

Signaling_Pathway Hypothetical Inhibition of a Cytochrome P450 Pathway Substrate Substrate (e.g., Steroid) CYP450 Cytochrome P450 Enzyme Substrate->CYP450 Product Metabolized Product CYP450->Product Response Cellular Response Product->Response Inhibitor Triazole Derivative Inhibitor->CYP450 Inhibition

Caption: Potential inhibitory effect of a triazole derivative on a P450 enzyme.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of derivatives with significant potential in drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and utilize this compound and its derivatives in the development of novel therapeutic agents. The straightforward and efficient transformations of the benzylic alcohol moiety, coupled with the inherent biological relevance of the 1,2,4-triazole core, make this a key intermediate for medicinal chemistry programs. of the 1,2,4-triazole core, make this a key intermediate for medicinal chemistry programs.

References

application of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol in the synthesis of antifungal agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a valuable building block in the synthesis of novel antifungal agents. The presence of the 1,2,4-triazole ring is a key pharmacophore in many established antifungal drugs, which primarily function through the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. The phenylmethanol scaffold provides a versatile platform for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of innovative antifungal compounds.

Key Applications

The primary application of this compound and its derivatives, such as 4-(1H-1,2,4-triazol-1-yl)aniline, is in the synthesis of heterocyclic compounds with potential antifungal properties. One notable application is the synthesis of quinazoline-based antifungal agents. These compounds have demonstrated a mechanism of action distinct from traditional azole antifungals, involving the inhibition of fungal group II intron splicing, making them promising candidates to overcome existing resistance mechanisms.

Data Presentation: Antifungal Activity of Synthesized Derivatives

The following table summarizes the in vitro antifungal activity of representative compounds synthesized from derivatives of this compound. The data is presented as EC50 (half maximal effective concentration) values against various phytopathogenic fungi.

Compound IDR Group (Substituent on N-phenylacetamide)Gloeosporium fructigenum Inhibition (%) @ 50 µg/mLXanthomonas oryzae pv. oryzae (Xoo) EC50 (µg/mL)
4j 4-MethylComparable to HymexazolNot Reported
4p 3-TrifluoromethylComparable to HymexazolNot Reported
4c 3-ChloroNot Reported35.0
4g 3-BromoNot Reported36.5
4q 4-TrifluoromethylNot Reported32.4
Hymexazol (Control) -StandardNot Applicable
Bismerthiazol (Control) -Not Applicable89.8

Data sourced from a study on 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final antifungal compounds.

Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate)

This protocol describes the synthesis of a key amine intermediate, which can be conceptually derived from this compound via oxidation and subsequent functional group transformations. A more direct laboratory synthesis starts from 4-fluoronitrobenzene.

Materials:

  • 1,2,4-Triazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Dimethylformamide (DMF)

  • 4-Fluoronitrobenzene

  • Ethyl acetate

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Ice water

Procedure:

  • To a suspension of sodium hydride (1.47 g, 0.0308 mol) in dry DMF (20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Quench the reaction with ice water and extract the product with ethyl acetate.

  • Concentrate the organic layer to obtain the nitro intermediate as a yellow solid.

  • Dissolve the nitro compound (3 g) in methanol (30 ml) and add 10% Pd/C (0.2 g).

  • Hydrogenate the mixture at 3-kg pressure of hydrogen until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to yield 4-(1H-1,2,4-triazol-1-yl)aniline as a yellow solid.[2]

Protocol 2: Synthesis of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-(substituted-phenyl)acetamide Derivatives

This protocol outlines the synthesis of the target antifungal compounds starting from 4-(1H-1,2,4-triazol-1-yl)aniline.

Materials:

  • 4-(1H-1,2,4-triazol-1-yl)aniline

  • Substituted 2-chloro-N-phenylacetamide derivatives

  • Other reagents and solvents for the multi-step synthesis of the quinazoline core (details in cited literature)

General Procedure (multi-step):

  • Synthesis of the quinazolinone core: This typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with anthranilic acid derivatives to form an intermediate, which is then cyclized to the quinazolinone.

  • Chlorination: The resulting quinazolinone is chlorinated, for example using phosphorus oxychloride, to yield a 4-chloroquinazoline intermediate.

  • Etherification: The 4-chloroquinazoline is then reacted with a substituted N-phenyl-2-hydroxyacetamide in the presence of a base to form the final ether-linked product.

  • Purification: The final compounds are purified by recrystallization or column chromatography.

A detailed, step-by-step procedure for each specific derivative can be found in the cited literature.[1]

Visualizations

Logical Workflow for Synthesis

G cluster_intermediate Intermediate Synthesis cluster_target Target Compound Synthesis start This compound intermediate 4-(1H-1,2,4-triazol-1-yl)aniline start->intermediate Oxidation & Functional Group Transformation quinazoline_core Quinazolinone Core Formation intermediate->quinazoline_core chlorination Chlorination quinazoline_core->chlorination etherification Etherification with N-phenyl-2-hydroxyacetamide derivative chlorination->etherification final_product Final Antifungal Compound etherification->final_product

Caption: Synthetic workflow from the starting material to the final antifungal agents.

Signaling Pathway: Inhibition of Fungal Group II Intron Splicing

G cluster_fungal_cell Fungal Cell pre_mRNA pre-mRNA (e.g., for COX1 gene) splicing Group II Intron Splicing pre_mRNA->splicing mature_mRNA Mature mRNA splicing->mature_mRNA translation Translation mature_mRNA->translation protein Functional Protein (e.g., Cytochrome c oxidase) translation->protein respiration Mitochondrial Respiration protein->respiration growth_inhibition Fungal Growth Inhibition antifungal Quinazoline-based Antifungal Agent antifungal->inhibition inhibition->splicing

Caption: Mechanism of action of quinazoline-based antifungals.

References

Application Notes and Protocols for the Quantification of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, a key intermediate in the synthesis of antifungal agents such as voriconazole. The following methods are based on established analytical techniques for triazole-containing compounds and offer robust and reliable quantification in various sample matrices.

Introduction

This compound is a critical building block in the pharmaceutical industry. Accurate and precise quantification of this intermediate is essential for process optimization, quality control, and regulatory compliance. This application note details two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex matrices.

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is presented below. These methods are adaptable to various laboratory settings and sample types.

Table 1: Summary of Analytical Methods

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation by reverse-phase chromatography followed by selective detection using tandem mass spectrometry.
Primary Use Routine quality control, process monitoring, purity assessment.Trace level quantification, analysis in complex matrices (e.g., biological fluids), metabolite studies.
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v)Gradient: Acetonitrile and 0.1% Formic Acid in Water
Detection UV at 254 nmMultiple Reaction Monitoring (MRM)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a robust HPLC-UV method for the routine quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water. Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For pure substance/reaction mixture: Accurately weigh the sample and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:H2O) hplc HPLC System (C18 Column, UV Detector) prep_mobile->hplc prep_std Prepare Standard Solutions inject Inject Sample/Standard prep_std->inject prep_sample Prepare Sample prep_sample->inject acquire Acquire Chromatogram hplc->acquire inject->hplc calibrate Generate Calibration Curve acquire->calibrate quantify Quantify Analyte calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Protein Precipitation & Evaporation reconstitute Reconstitution sample_prep->reconstitute lc_separation UPLC/HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve (Analyte/IS Ratio) peak_integration->calibration quantification Quantification calibration->quantification Logical_Relationship Analyte This compound (Intermediate) Synthesis Chemical Synthesis Analyte->Synthesis QC Quality Control (Quantification) Analyte->QC Drug Voriconazole (Final Drug Product) Synthesis->Drug Release Batch Release QC->Release

Application Notes and Protocols for the Scaled-Up Production of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a critical intermediate in the synthesis of several triazole antifungal agents, most notably Voriconazole and Posaconazole. The efficient and scalable production of this intermediate is paramount for the cost-effective manufacturing of these life-saving drugs. This document provides detailed application notes and protocols for the experimental setup and scaled-up production of this compound, addressing key considerations for process optimization and control. The protocols described herein are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.

Synthetic Pathway Overview

The primary synthetic route for this compound involves a two-step process starting from 4-bromobenzyl alcohol. The first step is the protection of the alcohol group, followed by a copper-catalyzed N-arylation with 1H-1,2,4-triazole, and finally, deprotection to yield the desired product. An alternative pathway involves the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile followed by reduction. These routes are amenable to large-scale production with appropriate process controls.

G cluster_0 Route 1: From 4-Bromobenzyl Alcohol cluster_1 Route 2: From α-Halo Substituted Tolunitrile 4-Bromobenzyl_Alcohol 4-Bromobenzyl_Alcohol Protected_Alcohol Protected 4-Bromobenzyl Alcohol 4-Bromobenzyl_Alcohol->Protected_Alcohol Protection N-Arylation_Product Protected this compound Protected_Alcohol->N-Arylation_Product N-Arylation (1H-1,2,4-triazole, CuI, Cs2CO3) Final_Product_1 This compound N-Arylation_Product->Final_Product_1 Deprotection Tolunitrile α-Halo Substituted Tolunitrile Intermediate_Nitrile 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile Tolunitrile->Intermediate_Nitrile Triazole_Salt Salt of 1,2,4-Triazole Triazole_Salt->Intermediate_Nitrile Nucleophilic Substitution Final_Product_2 This compound Intermediate_Nitrile->Final_Product_2 Reduction

Caption: Synthetic Routes to this compound.

Experimental Protocols

Protocol 1: Synthesis via N-Arylation of Protected 4-Bromobenzyl Alcohol

This protocol details a scalable synthesis utilizing a copper-catalyzed N-arylation reaction.

Step 1: Protection of 4-Bromobenzyl Alcohol

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 4-bromobenzyl alcohol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 L/kg of starting material).

  • Cooling: The solution is cooled to 0-5 °C with constant stirring.

  • Reagent Addition: A suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), is added portion-wise, followed by the slow addition of a base, such as triethylamine (1.2 eq) or imidazole (1.2 eq), while maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the protected 4-bromobenzyl alcohol as an oil or solid.

Step 2: Copper-Catalyzed N-Arylation

  • Reactor Setup: A clean, dry, multi-neck reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with the protected 4-bromobenzyl alcohol (1.0 eq), 1H-1,2,4-triazole (1.2 eq), copper(I) iodide (CuI) (0.1 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) (8 L/kg of protected alcohol) is added to the reactor.

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred vigorously under a nitrogen atmosphere for 24-48 hours.

  • Reaction Monitoring: The reaction is monitored by HPLC for the disappearance of the protected 4-bromobenzyl alcohol.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection

  • Reactor Setup: The crude protected product from the previous step is dissolved in a suitable solvent (e.g., THF) in a clean reactor.

  • Deprotection Reagent: A deprotection reagent, such as tetrabutylammonium fluoride (TBAF) (1.1 eq in THF), is added slowly to the solution at room temperature.

  • Reaction Monitoring: The reaction is stirred for 2-4 hours and monitored by TLC or HPLC.

  • Work-up: Once the deprotection is complete, the reaction mixture is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Protocol 2: Synthesis via Nucleophilic Substitution and Reduction

This alternative protocol is suitable for large-scale production and avoids the use of a protecting group for the alcohol functionality.

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

  • Reactor Setup: A reactor is charged with a salt of 1,2,4-triazole, such as the sodium salt (1.0 eq), and a suitable solvent like dimethylformamide (DMF).

  • Reagent Addition: A solution of an α-halo substituted tolunitrile, for instance, 4-(bromomethyl)benzonitrile (1.05 eq), in DMF is added slowly to the reactor at a controlled temperature, typically between 10-15°C.[1]

  • Reaction Monitoring: The reaction is stirred for several hours and monitored by HPLC for the consumption of the starting materials.

  • Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent like dichloromethane.[1] The organic layer is washed, dried, and the solvent is removed to yield the crude product.

Step 2: Reduction of the Nitrile

  • Reactor Setup: The crude 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is dissolved in a suitable solvent, such as THF or methanol, in a reactor equipped for hydrogenation or chemical reduction.

  • Reduction:

    • Catalytic Hydrogenation: The solution is subjected to hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

    • Chemical Reduction: Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. The choice of reducing agent will depend on the desired selectivity and process safety considerations.

  • Reaction Monitoring: The reduction is monitored by HPLC until the nitrile is fully converted to the corresponding alcohol.

  • Work-up and Purification: The reaction is carefully quenched, and the product is worked up according to the reducing agent used. The crude this compound is then purified by recrystallization.

Data Presentation

ParameterProtocol 1 (N-Arylation)Protocol 2 (Substitution/Reduction)
Starting Materials 4-Bromobenzyl Alcohol, 1H-1,2,4-triazole4-(Bromomethyl)benzonitrile, Sodium salt of 1,2,4-triazole
Key Reagents TBDMSCl, Et3N, CuI, Cs2CO3, TBAFNaBH4 or H2/Catalyst
Solvents DCM, THF, DMFDMF, THF, Methanol
Reaction Temperature 0-120 °C10-25 °C (Step 1), RT (Step 2)
Typical Reaction Time 30-60 hours (total)8-16 hours (total)
Overall Yield 60-75%70-85%
Purity (Post-crystallization) >99%>99%

Experimental Workflow Diagram

G cluster_protocol1 Protocol 1: N-Arylation Route cluster_protocol2 Protocol 2: Substitution/Reduction Route P1_Start 4-Bromobenzyl Alcohol P1_Step1 Protection (TBDMSCl, Et3N) P1_Start->P1_Step1 P1_Step2 N-Arylation (1H-1,2,4-triazole, CuI, Cs2CO3) P1_Step1->P1_Step2 P1_Step3 Deprotection (TBAF) P1_Step2->P1_Step3 P1_Purification Recrystallization P1_Step3->P1_Purification P1_End Final Product P1_Purification->P1_End P2_Start 4-(Bromomethyl)benzonitrile + Na-1,2,4-triazole P2_Step1 Nucleophilic Substitution P2_Start->P2_Step1 P2_Step2 Reduction (e.g., NaBH4) P2_Step1->P2_Step2 P2_Purification Recrystallization P2_Step2->P2_Purification P2_End Final Product P2_Purification->P2_End

References

Application Notes and Protocols for Click Chemistry Involving Triazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of triazole intermediates synthesized via click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The 1,2,3-triazole ring, the hallmark of the most common click reactions, serves as a stable and versatile linker in a wide array of applications, from drug discovery and bioconjugation to materials science and diagnostics.[1][2] This document details the two primary methods for triazole formation—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provides specific protocols for their implementation in various research and development contexts.

Introduction to Triazole Intermediates via Click Chemistry

Click chemistry provides a powerful and modular approach for covalently linking molecular building blocks.[1] The resulting 1,2,3-triazole linkage is not merely a passive spacer but can actively participate in hydrogen bonding and dipole interactions, contributing to the biological activity of the final construct.[1] This has led to the widespread adoption of click chemistry in medicinal chemistry for the rapid synthesis of compound libraries and the optimization of lead candidates.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[3] The reaction is robust, high-yielding, and can be performed in a variety of solvents, including water.[3][4] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.[5] The addition of a stabilizing ligand can enhance reaction rates and protect sensitive biomolecules.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[7] This bioorthogonal reaction is ideal for applications in living systems where the cytotoxicity of copper is a concern.[8] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used.[9]

Applications in Drug Discovery

The triazole scaffold is a privileged structure in medicinal chemistry, and click chemistry provides a rapid and efficient means to synthesize diverse libraries of triazole-containing compounds for drug discovery.[1][2]

Synthesis of Triazole-Based Anticancer Agents

Triazole derivatives have shown significant potential as anticancer agents by inhibiting various signaling pathways involved in tumor growth and proliferation.[2][10]

Application Note: The CuAAC reaction can be employed to synthesize novel triazole-chalcone hybrids that exhibit potent anti-osteosarcoma activity through the inhibition of the PI3K/Akt/mTOR signaling pathway.[11] These compounds can induce apoptosis in cancer cells and represent a promising class of therapeutic agents.[11]

Experimental Protocol: Synthesis of a 1,2,3-Triazole-Chalcone Derivative [11]

  • Materials: 1-(4-aminophenyl)-3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one (1.0 mmol), anhydrous dichloromethane (DCM, 10 mL), triethylamine (2.5 mmol), and acyl chloride (2.5 mmol).

  • Procedure:

    • Dissolve the triazole-chalcone precursor in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add the corresponding acyl chloride in small portions.

    • Allow the reaction mixture to stir at room temperature for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with DCM (40 mL).

    • Wash the organic layer sequentially with HCl (2 mol L⁻¹), NaOH (1 mol L⁻¹), and saturated NaCl solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final triazole-chalcone derivative.

Triazole-Based Enzyme Inhibitors

Click chemistry is instrumental in developing potent enzyme inhibitors by allowing for the facile combination of different pharmacophores.

Application Note: 1,2,4-triazole-linked bis-indolyl conjugates have been synthesized and identified as dual inhibitors of Tankyrase and PI3K, with significant cytotoxic activity against colon and breast cancer cell lines.[12]

Data Presentation: IC₅₀ Values of Triazole-Based Inhibitors

CompoundTarget Cell LineIC₅₀ (µM)Reference
15h MDA-MB-2311.35[12]
15k HCT-151.37[12]
15r HT-290.85[12]
15o HT-292.04[12]
4e U2OSComparable to Gedatolisib[11]
4e Saos-2Comparable to Gedatolisib[11]
6cf MCF-75.71[13]
6cf 4T18.71[13]
6af MCF-72.61[13]

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Triazole Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K1->Proliferation Triazole Triazole Inhibitor Triazole->PI3K PTEN PTEN PTEN->PIP3

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by triazole-based compounds.

Applications in Bioconjugation

Click chemistry is a cornerstone of bioconjugation, enabling the precise and efficient labeling of biomolecules such as proteins, nucleic acids, and carbohydrates.[6]

Protein Labeling with Fluorescent Probes

Application Note: SPAAC is widely used for labeling proteins with fluorescent probes for imaging and tracking in living cells, avoiding the cytotoxicity associated with copper catalysis. DBCO (dibenzocyclooctyne) derivatives are commonly employed due to their high reactivity and stability.

Experimental Protocol: SPAAC-mediated Labeling of an Azide-Modified Protein with a DBCO-Fluorophore [14]

  • Materials: Azide-modified protein (1-5 mg/mL in PBS, pH 7.4), DBCO-NHS ester, Anhydrous DMSO, Quenching solution (1 M Tris-HCl, pH 8.0), Desalting column.

  • Procedure:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the azide-modified protein solution. Ensure the final DMSO concentration is below 10% (v/v).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • (Optional) Quench unreacted DBCO-NHS ester by adding Tris-HCl to a final concentration of 50 mM and incubating for 30 minutes.

    • Purify the labeled protein using a desalting column to remove excess reagents.

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

Data Presentation: Comparison of CuAAC and SPAAC for Bioconjugation [8][15][16]

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Very fast (10⁴ - 10⁵ M⁻¹s⁻¹)Moderate to fast (10⁻³ - 1 M⁻¹s⁻¹, dependent on cyclooctyne)
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers
Typical Reactant Concentration >1 µM>10 µM
Yield Near-quantitativeGenerally lower than CuAAC

Experimental Workflow: Comparison of CuAAC and SPAAC for Protein Labeling

Bioconjugation_Workflow Start Azide-Modified Protein CuAAC_Reaction CuAAC Reaction (1-2 h, RT) Start->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction (1-24 h, RT) Start->SPAAC_Reaction Alkyne_Fluorophore Alkyne-Fluorophore Alkyne_Fluorophore->CuAAC_Reaction CuAAC_Reagents CuSO4 / Na-Ascorbate THPTA Ligand CuAAC_Reagents->CuAAC_Reaction Purification Purification (e.g., SEC) CuAAC_Reaction->Purification DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->SPAAC_Reaction SPAAC_Reaction->Purification Analysis Analysis (SDS-PAGE, UV-Vis) Purification->Analysis Labeled_Protein_CuAAC Labeled Protein (CuAAC) Analysis->Labeled_Protein_CuAAC Labeled_Protein_SPAAC Labeled Protein (SPAAC) Analysis->Labeled_Protein_SPAAC

Caption: A comparative workflow for protein labeling using CuAAC and SPAAC.

Applications in Materials Science

Click chemistry offers a versatile method for the functionalization of materials, such as nanoparticles and polymers, to impart desired properties for various applications.

Functionalization of Silica Nanoparticles

Application Note: Mesoporous silica nanoparticles (MSNs) can be functionalized with azide or alkyne groups during their synthesis.[17] These "clickable" nanoparticles can then be readily conjugated with a variety of molecules, such as fluorescent dyes or targeting ligands, using CuAAC, opening up applications in areas like drug delivery and bioimaging.[17]

Experimental Protocol: CuAAC Functionalization of Azide-Modified Silica Nanoparticles [18]

  • Materials: Azide-functionalized silica nanoparticles, alkyne-containing molecule (e.g., pyrene-alkyne), CuSO₄·5H₂O, sodium ascorbate, solvent (e.g., DMF/water).

  • Procedure:

    • Disperse the azide-functionalized silica nanoparticles in the chosen solvent system.

    • Add the alkyne-containing molecule to the nanoparticle suspension.

    • Prepare a fresh aqueous solution of sodium ascorbate.

    • Prepare an aqueous solution of CuSO₄·5H₂O.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution, with vigorous stirring.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with the reaction solvent and then with water to remove unreacted reagents and the copper catalyst.

    • Dry the functionalized nanoparticles under vacuum.

    • Characterize the functionalized nanoparticles using techniques such as TEM, FTIR, and thermogravimetric analysis (TGA) to confirm successful conjugation.[18]

Applications in Diagnostics and Imaging

The formation of triazoles via click chemistry is a key strategy in the development of diagnostic probes and imaging agents due to the stability and biocompatibility of the triazole linkage.

Synthesis of PET Radiotracers

Application Note: Click chemistry is widely used for the synthesis of Positron Emission Tomography (PET) radiotracers.[19][20] The mild reaction conditions and high efficiency of CuAAC allow for the rapid incorporation of short-lived positron-emitting isotopes, such as ¹⁸F, into targeting molecules.[19]

Experimental Protocol: General Workflow for ¹⁸F-Radiotracer Synthesis via CuAAC [14][21]

  • Step 1: Production of ¹⁸F-labeled Alkyne or Azide:

    • Produce aqueous [¹⁸F]fluoride from a cyclotron.

    • Dry the [¹⁸F]fluoride via azeotropic distillation with acetonitrile.

    • Perform a nucleophilic substitution reaction between the dried [¹⁸F]fluoride and a suitable precursor (e.g., a tosylated alkyne or azide) in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) at elevated temperature.

    • Purify the ¹⁸F-labeled alkyne or azide using solid-phase extraction (SPE) or HPLC.

  • Step 2: CuAAC Radiolabeling:

    • Dissolve the azide- or alkyne-functionalized targeting molecule in a suitable solvent (e.g., a mixture of water and an organic solvent like t-BuOH or DMSO).

    • Add the purified ¹⁸F-labeled alkyne or azide.

    • Add the copper(II) sulfate and a reducing agent like sodium ascorbate. A ligand such as THPTA can be included to accelerate the reaction.

    • Allow the reaction to proceed at room temperature or with gentle heating for a short period (typically 5-20 minutes).

  • Step 3: Purification and Formulation:

    • Purify the final ¹⁸F-labeled triazole conjugate using analytical or semi-preparative HPLC.

    • Formulate the purified radiotracer in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for in vivo use.

Workflow Diagram: PET Tracer Synthesis via Click Chemistry

PET_Tracer_Workflow Cyclotron Cyclotron Production of [18F]F- Radiolabeling Nucleophilic Fluorination Cyclotron->Radiolabeling Purification1 Purification of [18F]Alkyne/Azide (SPE or HPLC) Radiolabeling->Purification1 Precursor Alkyne/Azide Precursor Precursor->Radiolabeling Click_Reaction CuAAC Click Reaction with Targeting Molecule Purification1->Click_Reaction Purification2 Final Purification (HPLC) Click_Reaction->Purification2 Formulation Formulation in Saline Purification2->Formulation Final_Product Injectable [18F]PET Tracer Formulation->Final_Product

Caption: A generalized workflow for the synthesis of an ¹⁸F-labeled PET tracer using CuAAC.

Triazole-Based Fluorescent Probes for Bioimaging

Application Note: Triazole-containing fluorescent probes can be synthesized using click chemistry for various bioimaging applications, including the detection of specific biomolecules or cellular structures.[22]

Experimental Protocol: Synthesis of a Triazole-Based Fluorescent Probe and Cell Imaging [9]

  • Synthesis of the Probe:

    • Synthesize an azide- or alkyne-functionalized fluorophore and a corresponding alkyne- or azide-functionalized targeting moiety.

    • Perform a CuAAC reaction between the two components using CuSO₄·5H₂O and sodium ascorbate in a suitable solvent mixture (e.g., t-BuOH/H₂O).

    • Monitor the reaction by TLC and purify the final probe by column chromatography.

  • Cell Imaging:

    • Culture the cells of interest (e.g., CHLA-200 pediatric brain tumor cells) on coverslips in a 24-well plate.

    • After 24 hours, treat the cells with various concentrations (e.g., 10, 25, and 50 µg/mL) of the synthesized triazole-based fluorescent probe.

    • Incubate for an appropriate time.

    • Gently wash the cells with PBS to remove the excess probe.

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the cells again with PBS.

    • Mount the coverslips on microscope slides.

    • Visualize the stained cells using a fluorescence microscope at the appropriate excitation and emission wavelengths.

Data Presentation: Quantitative Comparison of Cyclooctyne Reaction Kinetics in SPAAC

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
DBCO ~0.3 - 1.0[16]
BCN ~0.01 - 0.1[16]
DIBO ~0.3 - 0.7[16]
BARAC ~0.9 - 3.1[16]
DIFO ~0.4 - 0.7[16]

Data Presentation: Performance of Different Copper Ligands in CuAAC

LigandReaction RateBiocompatibilityCytotoxicityWater Solubility
TBTA Very HighLowHighLow
THPTA HighHighLowHigh
BTTAA Very HighVery HighVery LowHigh
BTTES HighHighLowHigh

References

Application Notes and Protocols for the Use of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol in Developing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a key chemical scaffold in the design and synthesis of a wide array of potent enzyme inhibitors. The 1,2,4-triazole ring system is a well-established pharmacophore known for its ability to coordinate with metal ions in enzyme active sites and to participate in various non-covalent interactions.[1] This structural motif is central to the activity of numerous antifungal agents and anticancer drugs.[2][3][4] These application notes provide an overview of the utility of this compound-derived compounds as enzyme inhibitors, with a focus on aromatase and lanosterol 14α-demethylase. Detailed protocols for enzyme inhibition assays and relevant signaling pathways are also presented.

Triazole-containing compounds have demonstrated inhibitory activity against a broad spectrum of enzymes, including kinases, cholinesterases, glucosidases, and carbonic anhydrases, making them valuable candidates for drug development in oncology, neurodegenerative diseases, and diabetes.[5] The versatility of the triazole structure allows for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity.[5]

Key Target Enzymes and Therapeutic Areas

Aromatase (CYP19A1)

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer.[2] It catalyzes the final step in estrogen biosynthesis, the conversion of androgens to estrogens.[2] Derivatives of this compound are integral to non-steroidal aromatase inhibitors like Letrozole and Anastrozole. The nitrogen atoms of the triazole ring chelate the heme iron atom in the active site of aromatase, leading to potent and selective inhibition.[6] Structure-activity relationship studies have shown that substituents on the phenyl ring can significantly influence inhibitory potency.[7] For instance, electron-withdrawing groups on the phenyl moiety of 4-amino-4H-1,2,4-triazole derivatives have been shown to enhance aromatase inhibitory activity.[7]

Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[3][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[9][10] Azole antifungals, many of which are derived from a triazole scaffold, are potent inhibitors of this enzyme.[8] The triazole moiety binds to the heme iron in the enzyme's active site, preventing the demethylation of lanosterol, a key step in ergosterol synthesis.[3][11] This mechanism of action is the basis for the clinical efficacy of widely used antifungal drugs.

Quantitative Data on Enzyme Inhibition

The following table summarizes the in vitro enzyme inhibition data for various derivatives that incorporate the this compound core structure.

Compound IDTarget EnzymeIC50 ValueCell Line/Assay ConditionReference
YM511 (4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole)Aromatase0.12 nMHuman placenta[7]
LetrozoleAromatase0.024 µMIn vitro assay[4]
Compound 5 (indole-triazole hybrid)Aromatase0.026 µMIn vitro assay[4]
Imidazole derivative 25 Aromatase0.2 nMJEG-3 cells[12]
Imidazole derivative 25 (parent phenol)Aromatase0.028 nMJEG-3 cells[12]
Compound 4d (imidazole-triazole hybrid)A549 cancer cell line17.1761 µMMTT assay[6]
Compound 4d (imidazole-triazole hybrid)MCF-7 cancer cell line6.7342 µMMTT assay[6]
Azinane-triazole derivative 12d Acetylcholinesterase (AChE)0.73 ± 0.54 µMIn vitro assay[13][14]
Azinane-triazole derivative 12m Butyrylcholinesterase (BChE)0.038 ± 0.50 µMIn vitro assay[13][14]
Azinane-triazole derivative 12m α-glucosidase36.74 ± 1.24 µMIn vitro assay[13][14]
Azinane-triazole derivative 12m Urease19.35 ± 1.28 µMIn vitro assay[13][14]

Experimental Protocols

Protocol 1: In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human aromatase.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H]-Androst-4-ene-3,17-dione (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Letrozole (positive control)

  • Charcoal-dextran suspension

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds and Letrozole in DMSO. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.[15]

  • Enzyme Reaction: In a microcentrifuge tube, combine the human placental microsomes, phosphate buffer, and the test compound or control at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding to the enzyme.[15]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding [1β-³H]-androst-4-ene-3,17-dione and NADPH.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding an ice-cold solution of charcoal-dextran. This suspension will adsorb the unreacted substrate.

  • Separation: Centrifuge the tubes to pellet the charcoal-dextran. The supernatant will contain the radiolabeled water (³H₂O) produced during the aromatization reaction.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test compounds (dissolved in DMSO)

  • Fluconazole (positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and fluconazole in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final cell density of approximately 0.5-2.5 x 10³ cells/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Inhibition

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane CYP51->Ergosterol Demethylation TriazoleInhibitor This compound -based Inhibitors TriazoleInhibitor->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow: Enzyme Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreening Primary Screening (Single High Concentration) Start->PrimaryScreening HitIdentification Hit Identification (>50% Inhibition) PrimaryScreening->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse PotentHits Potent Hits (Low IC50) DoseResponse->PotentHits MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Kinetics) PotentHits->MechanismOfAction LeadOptimization Lead Optimization (SAR Studies) PotentHits->LeadOptimization MechanismOfAction->LeadOptimization End Lead Candidate LeadOptimization->End

Caption: General workflow for screening enzyme inhibitors.

References

Techniques for Derivatizing the Hydroxyl Group of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group in [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. The derivatization of this functional group is a critical step in modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of significant interest in drug discovery and development. The following sections outline various techniques, including etherification, esterification, carbamate formation, and silylation, providing detailed methodologies for each.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the benzylic hydroxyl group offers a prime site for chemical modification to generate a library of derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles. This document serves as a practical guide for researchers to perform these modifications efficiently and effectively.

Derivatization Strategies

Several classical and modern organic chemistry reactions can be employed to derivatize the hydroxyl group of this compound. The choice of a particular strategy will depend on the desired final product and its intended application.

Etherification

Etherification of the benzylic alcohol can be achieved through various methods, including Williamson ether synthesis and acid-catalyzed reactions. A particularly effective and chemoselective method for benzylic alcohols involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO).[1][2] Iron (III) chloride has also been demonstrated as a cost-effective and environmentally friendly catalyst for the etherification of benzylic alcohols.[3][4]

General Reaction Scheme:

Table 1: Summary of Etherification Conditions for Benzylic Alcohols

MethodCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
TCT/DMSO Catalyzed2,4,6-trichloro-1,3,5-triazine (TCT), DMSOMethanol or EthanolRoom TemperatureModerate to High[2]
Iron(III) Chloride Catalyzed HomocouplingFeCl₃·6H₂O (5 mol%)Propylene Carbonate70-12053-91[3][4]
Iron(II) Chloride Catalyzed Cross-couplingFeCl₂·4H₂O (10 mol%), Pyridine bis-thiazolinePropylene CarbonateAmbient52-89[3][4]
HCl Catalyzed10% Aqueous HClAlkanol (excess)20 or heatedGood[5]

Experimental Protocol: TCT/DMSO Catalyzed Methyl Etherification

This protocol is adapted from a method for the chemoselective etherification of benzyl alcohols.[2]

Materials:

  • This compound

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous methanol (10 mL) at room temperature, add 2,4,6-trichloro-1,3,5-triazine (TCT) (1 mmol).

  • To this stirring mixture, add dimethyl sulfoxide (DMSO) (1 mmol) portion-wise over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired methyl ether.

DOT Script for Etherification Workflow

Etherification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 This compound Reaction Etherification Reaction Reactant1->Reaction Reactant2 Alkylating Agent (e.g., Methanol) Reactant2->Reaction Catalyst Catalyst (e.g., TCT/DMSO) Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Column Chromatography Dry->Purify Product Ether Derivative Purify->Product

Caption: Workflow for the etherification of this compound.

Esterification

Esterification is a straightforward method to introduce a wide variety of functional groups. A simple and efficient method involves the use of acetyl chloride under solvent-free conditions.[6] For more complex esters, standard coupling reagents such as DCC/DMAP or EDC/HOBt can be employed with the corresponding carboxylic acid.

General Reaction Scheme:

Table 2: Summary of Esterification Conditions for Benzylic Alcohols

MethodReagent/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Acetyl ChlorideAcetyl chloride (excess)Solvent-freeRoom TemperatureHigh to Excellent[6]
Dehydrative EsterificationPhosphoric acid catalystToluene100High[7]
Direct EsterificationPorous phenolsulphonic acid-formaldehyde resinAcetic acid50-80up to 95[8]

Experimental Protocol: Acetylation with Acetyl Chloride

This protocol is based on a general method for the uncatalyzed esterification of alcohols.[6]

Materials:

  • This compound

  • Acetyl chloride

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, place this compound (1 mmol).

  • Carefully add acetyl chloride (2 mmol) dropwise to the alcohol at room temperature with stirring.

  • Continue stirring for 1 hour. Monitor the reaction progress by TLC.

  • After completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

DOT Script for Esterification Workflow

Esterification_Workflow Reactants This compound + Acylating Agent (e.g., Acetyl Chloride) Reaction Esterification Reactants->Reaction Workup Aqueous Work-up (NaHCO3 wash) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Ester Derivative Purification->Product Silylation_Pathway Start Start: This compound Decision Desired Silyl Ether Stability? Start->Decision TMS Low Stability (e.g., for temporary protection) Use TMSCl Decision->TMS Low TES Moderate Stability Use TESCl Decision->TES Moderate TBDMS High Stability Use TBDMSCl Decision->TBDMS High TBDPS Very High Stability Use TBDPSCl Decision->TBDPS Very High Product Silyl Ether Derivative TMS->Product TES->Product TBDMS->Product TBDPS->Product

References

Application Note and Protocol for Purity Assessment of Synthesized [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a heterocyclic compound incorporating both a triazole and a benzyl alcohol moiety. Triazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. As with any synthesized active pharmaceutical ingredient (API) or intermediate, rigorous purity assessment is crucial to ensure its quality, safety, and efficacy. This document provides a detailed protocol for determining the purity of synthesized this compound using a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data serves as a benchmark for the synthesized compound.

PropertyValueReference
CAS Number 143426-50-0[1]
Molecular Formula C₉H₉N₃O[2]
Molecular Weight 175.19 g/mol [2]
Melting Point 124-126 °C[2]
Appearance White solid[2]

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended to comprehensively assess the purity of the synthesized compound. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a compound by separating it from any impurities. A reversed-phase method is generally suitable for triazole derivatives.[3][4]

3.1.1. Materials and Reagents

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Methanol (for sample preparation)

  • This compound reference standard (if available)

  • Synthesized this compound sample

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.1.3. Sample Preparation

  • Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 100 µg/mL by diluting with the initial mobile phase composition (90% A: 10% B).

  • Filter the working solution through a 0.45 µm syringe filter before injection.

3.1.4. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation and identification of impurities.[6]

3.2.1. Instrumentation

  • Mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatograph (LC-MS).

3.2.2. MS Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range m/z 50-500

3.2.3. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.

3.2.4. Expected Fragmentation

The molecular ion [M+H]⁺ for this compound is expected at m/z 176.1. Common fragmentation pathways for 1,2,4-triazoles under ESI-MS can involve cleavage of the triazole ring and loss of substituents.[6] A potential fragmentation could be the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z 145.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity by identifying signals corresponding to impurities.

3.3.1. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

3.3.2. Sample Preparation

  • Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

3.3.3. Expected ¹H NMR Spectral Data (in DMSO-d₆)

Based on the structure and data from similar compounds, the following proton signals are expected:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.6s2H-CH₂OH
~5.3t1H-OH
~7.5d2HAromatic protons ortho to -CH₂OH
~7.8d2HAromatic protons ortho to triazole
~8.2s1HTriazole proton
~9.1s1HTriazole proton

3.3.4. Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~62-CH₂OH
~120Aromatic CH
~128Aromatic CH
~137Aromatic C-CH₂OH
~138Aromatic C-triazole
~145Triazole CH
~152Triazole CH
Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should be in close agreement with the theoretical values for the pure compound.[7][8] For a compound to be considered pure, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[9][10]

3.4.1. Theoretical Values for C₉H₉N₃O

  • Carbon (C): 61.70%

  • Hydrogen (H): 5.18%

  • Nitrogen (N): 23.99%

3.4.2. Procedure

  • Submit a dry, homogeneous sample of the synthesized compound (typically 2-5 mg) to a calibrated elemental analyzer.

Data Presentation

Summarize the quantitative data from the purity assessment in the following tables for clear comparison.

Table 1: HPLC Purity Assessment

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Synthesized Batch 1
Synthesized Batch 2

Table 2: Mass Spectrometry Results

Sample IDExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Synthesized Batch 1176.1
Synthesized Batch 2176.1

Table 3: Elemental Analysis Results

ElementTheoretical (%)Found (%) - Batch 1Found (%) - Batch 2Deviation (%)
Carbon (C)61.70
Hydrogen (H)5.18
Nitrogen (N)23.99

Visualizations

Experimental Workflow

The overall workflow for the purity assessment of synthesized this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Isolation synthesis Synthesized Product This compound hplc HPLC Analysis synthesis->hplc ms Mass Spectrometry synthesis->ms nmr NMR Spectroscopy synthesis->nmr ea Elemental Analysis synthesis->ea purity_data Purity (%) hplc->purity_data mw_data Molecular Weight Confirmation ms->mw_data structure_data Structural Confirmation nmr->structure_data composition_data Elemental Composition ea->composition_data

Caption: Experimental workflow for purity assessment.

Analytical Techniques Relationship

The logical relationship between the different analytical techniques and the information they provide for purity assessment is illustrated in the following diagram.

analytical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained compound Synthesized Compound HPLC HPLC compound->HPLC MS Mass Spectrometry compound->MS NMR NMR Spectroscopy compound->NMR EA Elemental Analysis compound->EA Purity Quantitative Purity HPLC->Purity Identity Molecular Weight MS->Identity Structure Chemical Structure NMR->Structure Composition Elemental Formula EA->Composition

Caption: Relationship between analytical techniques and purity data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and efficient synthesis is a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 1,2,4-triazole to form the intermediate, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. The second step is the reduction of this aldehyde intermediate to the target alcohol, this compound, typically using a mild reducing agent like sodium borohydride.

Q2: Which factors are most critical for maximizing the yield of the intermediate, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde?

A2: The critical parameters for the first step are the choice of base, solvent, and reaction temperature. Anhydrous conditions are essential to prevent side reactions. Potassium carbonate is a commonly used base, and high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred to facilitate the reaction at elevated temperatures, often around 110°C.[1] Reaction time is also crucial and should be monitored by techniques like Thin Layer Chromatography (TLC) to ensure completion.

Q3: How can the reduction of the aldehyde to the final alcohol product be optimized?

A3: Optimization of the reduction step hinges on the choice of reducing agent and temperature control. Sodium borohydride (NaBH₄) is effective and selective for reducing the aldehyde without affecting the triazole ring. The addition of an additive like calcium chloride (CaCl₂) can sometimes enhance the reaction rate and yield.[1] Performing the reaction at a reduced temperature (e.g., 0 °C to room temperature) can minimize the formation of byproducts.

Q4: What are the common impurities encountered, and what are the best purification methods?

A4: Common impurities include unreacted 4-fluorobenzaldehyde or the intermediate aldehyde, as well as potential side products from the triazole alkylation. Purification is typically achieved through silica gel column chromatography.[1] For the final alcohol product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be highly effective for removing minor impurities and obtaining a high-purity crystalline solid.

Troubleshooting Guide

Problem 1: Low or No Yield of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Intermediate)
Symptom (Observed via TLC/LC-MS) Potential Cause Recommended Solution
High amount of unreacted 4-fluorobenzaldehyde.1. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the triazole. 2. Low Temperature/Short Reaction Time: The reaction may not have reached the necessary activation energy or run to completion. 3. Presence of Water: Moisture can deactivate the base and interfere with the reaction.1. Ensure the potassium carbonate (K₂CO₃) is finely ground and anhydrous. Use at least 1.2 equivalents. 2. Increase the temperature to 110-120°C and monitor the reaction by TLC until the starting material is consumed (typically 10-12 hours).[1] 3. Use anhydrous DMF and ensure all glassware is thoroughly dried.
Multiple product spots, low yield of the desired product.1. Side Reactions: The temperature might be too high, leading to decomposition or side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.1. Do not exceed 120°C. Maintain a consistent temperature with an oil bath. 2. Use a slight excess (1.0 to 1.1 equivalents) of 1,2,4-triazole relative to 4-fluorobenzaldehyde.
Difficulty in isolating the product from the reaction mixture.Emulsion during Workup: DMF can cause emulsions during aqueous extraction with solvents like ethyl acetate.After filtering the base, dilute the DMF filtrate with a larger volume of water and perform multiple extractions with ethyl acetate. A brine wash can help break up emulsions.
Problem 2: Low Yield or Impure this compound (Final Product)
Symptom (Observed via TLC/¹H NMR) Potential Cause Recommended Solution
Significant amount of unreacted aldehyde starting material.1. Inactive Reducing Agent: Sodium borohydride may have degraded due to improper storage. 2. Insufficient Reducing Agent: Not enough NaBH₄ was used to fully reduce the aldehyde. 3. Low Temperature: The reaction may be too slow at very low temperatures.1. Use fresh, newly opened NaBH₄. 2. Use 1.5 to 2.0 equivalents of NaBH₄. Add it portion-wise to control the reaction. 3. Start the reaction at 0°C and then allow it to warm to room temperature and stir for 2-4 hours.
Presence of unknown byproducts.Over-reduction or Side Reactions: Although unlikely with NaBH₄, aggressive conditions or impurities could cause other reactions.Ensure the reaction is performed under a neutral or slightly basic pH until the acidic workup. Use a reliable source of the aldehyde intermediate.
Product is an oil or difficult to crystallize.Residual Solvent or Impurities: Trace amounts of solvent (e.g., THF, methanol) or impurities can inhibit crystallization.Purify the crude product using silica gel column chromatography before attempting recrystallization. Ensure the product is fully dried under a high vacuum to remove all solvent traces.

Quantitative Data Summary

The synthesis of this compound involves sequential reactions. The yields for each step are critical for the overall process efficiency. Below is a summary of representative yields reported for the key transformations.

Reaction Step Reactants Reagents & Conditions Reported Yield Reference
1. Aldehyde Synthesis 4-Fluorobenzaldehyde, 1,2,4-TriazoleK₂CO₃, DMF, 110°C, 10-12hNot specified, but is a standard method.[1]
2. Aldehyde Reduction 4-(1H-1,2,4-Triazol-1-yl)benzaldehydeNaBH₄, CaCl₂, THF, Ambient Temp.77%[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Intermediate)
  • Preparation: Add 4-fluorobenzaldehyde (10 mmol, 1.0 eq) and 1,2,4-triazole (11 mmol, 1.1 eq) to a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Base Addition: To the stirred solution, add finely powdered anhydrous potassium carbonate (12 mmol, 1.2 eq) in portions over 15 minutes.

  • Reaction: Heat the reaction mixture to 110°C using an oil bath and stir for 10-12 hours. Monitor the reaction's progress using TLC (eluent: 30% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Dilute the filtrate with water (50 mL) and extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water (3 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (eluent: methanol/chloroform, 1:99 v/v) to obtain the pure aldehyde.[1]

Protocol 2: Synthesis of this compound (Final Product)
  • Preparation: Dissolve 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (10 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF, 30 mL) and methanol (10 mL) in a round-bottom flask.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄) (15 mmol, 1.5 eq) to the solution in small portions over 20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC until the aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding water (10 mL) at 0°C, followed by 1M hydrochloric acid (HCl) until the pH is ~7.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent like ethyl acetate/hexanes.

Visual Guides

SynthesisWorkflow Start 4-Fluorobenzaldehyde + 1,2,4-Triazole Intermediate 4-(1H-1,2,4-triazol-1-yl)benzaldehyde Start->Intermediate FinalProduct This compound Intermediate->FinalProduct Reagents1 K₂CO₃, DMF 110°C Reagents1->Start Reagents2 NaBH₄, THF/MeOH 0°C to RT Reagents2->Intermediate

Caption: Overall synthetic workflow for this compound.

TroubleshootingTree P0 Low Final Yield P1 Which step has low yield? P0->P1 S1 Step 1: Aldehyde Synthesis P1->S1 Step 1 S2 Step 2: Aldehyde Reduction P1->S2 Step 2 S1_Check TLC shows unreacted 4-fluorobenzaldehyde? S1->S1_Check S2_Check TLC shows unreacted aldehyde intermediate? S2->S2_Check S1_Yes Check: - Anhydrous conditions - Base activity/amount - Reaction time/temp S1_Check->S1_Yes Yes S1_No TLC shows multiple spots? S1_Check->S1_No No S1_No_Ans Check: - Temperature control - Reactant stoichiometry - Purification method S1_No->S1_No_Ans S2_Yes Check: - NaBH₄ activity/amount - Reaction time - Temperature S2_Check->S2_Yes Yes S2_No Product is impure/oily? S2_Check->S2_No No S2_No_Ans Action: - Re-purify via column - Ensure complete drying - Attempt recrystallization S2_No->S2_No_Ans

Caption: A decision tree for troubleshooting low-yield synthesis issues.

References

troubleshooting common side reactions in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked questions (FAQs)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: My CuAAC reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low yields in CuAAC reactions are a common issue that can often be resolved by systematically examining the reaction components and conditions. The primary culprits are typically related to the catalyst, reagents, or the reaction environment.[1][2]

Potential Causes and Solutions:

  • Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3]

    • Solution: Ensure a reducing environment. Add a freshly prepared solution of a reducing agent like sodium ascorbate to your reaction mixture to maintain copper in the +1 oxidation state.[4][5] It is also crucial to degas your solvents to remove dissolved oxygen.[1]

  • Reagent Quality and Purity: The purity of your azide, alkyne, and solvents can significantly impact the reaction's success.[1] Azides, in particular, can be unstable.[2]

    • Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials. Always use a freshly prepared sodium ascorbate solution, as it can degrade over time.[1]

  • Inadequate Ligand Support: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][6] An inappropriate ligand or an incorrect copper-to-ligand ratio can lead to poor results.[1][3]

    • Solution: For aqueous reactions, use water-soluble ligands such as THPTA or BTTAA.[1] The optimal ligand-to-copper ratio can vary, so it may be necessary to screen different ratios (e.g., 1:1 to 5:1).[1]

  • Suboptimal Reaction Conditions: The choice of solvent, pH, and temperature can significantly influence the reaction outcome.[2][4]

    • Solution: If your substrates have poor solubility, consider using a co-solvent. The reaction is generally robust over a wide pH range (4-12), but it is still a parameter that can be optimized for your specific system.[7] Gentle heating can sometimes improve the reaction rate, especially with sterically hindered substrates.[5]

Q2: I'm observing significant formation of a side product. What is the most common side reaction in CuAAC and how can I prevent it?

A2: The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[4][8] This reaction is promoted by the presence of oxygen and Cu(II) ions, leading to the formation of a diyne byproduct.[4]

Prevention Strategies:

  • Maintain Anaerobic Conditions: To minimize alkyne homocoupling, it is critical to remove oxygen from your reaction mixture. This can be achieved by degassing your solvents and running the reaction under an inert atmosphere, such as nitrogen or argon.[4]

  • Sufficient Reducing Agent: The presence of an adequate amount of a reducing agent, like sodium ascorbate, is essential to keep the copper in its active Cu(I) oxidation state, which disfavors the oxidative side reaction.[4][5]

  • Utilize Stabilizing Ligands: Copper-stabilizing ligands, such as THPTA or TBTA, not only accelerate the desired reaction but also protect the catalyst from oxidation, thereby reducing the likelihood of Glaser coupling.[4]

Q3: I'm working with proteins and peptides and noticing damage to my biomolecules. What causes this and how can it be mitigated?

A3: In the context of bioconjugation, the standard CuAAC conditions can lead to the degradation of sensitive substrates. The combination of the copper catalyst and a reducing agent like ascorbate can generate reactive oxygen species (ROS) in the presence of oxygen, which can lead to the oxidation of amino acid residues such as histidine, methionine, cysteine, and tyrosine.[4][9][10] Additionally, byproducts from the oxidation of ascorbate can react with lysine and arginine residues.[6]

Mitigation Strategies:

  • Copper-Stabilizing Ligands: The use of accelerating ligands is highly recommended as they can help to mitigate the generation of ROS.[5][6]

  • Control of Reaction Time: Keeping reaction times as short as possible by optimizing other parameters can also be beneficial in reducing the extent of biomolecule damage.[2]

  • Scavengers: Adding a scavenger like aminoguanidine can help to intercept reactive byproducts from ascorbate oxidation.[2]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Q4: I need to synthesize a 1,5-disubstituted triazole. What are the key features of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?

A4: The RuAAC reaction is a powerful complementary method to CuAAC, as it regioselectively produces 1,5-disubstituted 1,2,3-triazoles.[11][12] This is in contrast to the CuAAC reaction, which yields 1,4-disubstituted triazoles.[12] A key advantage of RuAAC is its ability to react with internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles.[11][12] The reaction is typically catalyzed by ruthenium(II) complexes, with [Cp*RuCl] complexes being particularly effective.[11][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q5: My SPAAC reaction is slow or incomplete. What factors influence the reaction rate and how can I improve it?

A5: While SPAAC avoids the use of a potentially toxic copper catalyst, making it ideal for live-cell applications, its success is highly dependent on several factors.[14]

Factors Influencing SPAAC and Troubleshooting Steps:

  • Cyclooctyne Reactivity: The driving force for SPAAC is the ring strain of the cyclooctyne.[14] The structure and strain of the cyclooctyne have a significant impact on the reaction rate, with more strained cyclooctynes generally reacting faster.[15][16]

    • Solution: If your reaction is slow, consider using a more reactive cyclooctyne derivative.

  • Reagent Stability: Strained cyclooctynes can be unstable under certain conditions, such as in acidic environments or during long-term storage, which can lead to degradation.[16]

    • Solution: Ensure the purity and integrity of your reagents before beginning your experiment.[16]

  • Reaction Conditions:

    • pH: Generally, higher pH values (typically between 7 and 8.5) tend to accelerate SPAAC reactions.[15]

    • Solvent: The choice of buffer can significantly influence the kinetics. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS.[15] The addition of organic co-solvents like DMSO can improve the solubility of hydrophobic reactants, but the concentration should be optimized as it can also impact the reaction rate.[15]

  • Competing Azides: Buffers containing sodium azide as a preservative will compete with your azide-functionalized molecule, reducing the efficiency of the desired reaction.[15]

    • Solution: Ensure all buffers and solutions are free of sodium azide.[15]

Troubleshooting Guides

Low Yield in CuAAC Reactions
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II))Add a fresh solution of a reducing agent (e.g., sodium ascorbate).[1] Degas all solvents to remove dissolved oxygen.[1] Use a copper-stabilizing ligand (e.g., THPTA, BTTAA).[1][6]
Poor Reagent Quality or Incorrect StoichiometryUse high-purity reagents and solvents.[1] Prepare a fresh sodium ascorbate solution for each experiment.[1] Optimize the azide to alkyne ratio (e.g., use a 1.1 to 2-fold excess of one reagent).[1]
Suboptimal Reaction ConditionsOptimize the ligand-to-copper ratio (typically between 1:1 and 5:1).[1] Screen different solvents or co-solvents to improve solubility. Adjust the pH and temperature of the reaction.[1]
Substrate-Specific Issues (e.g., steric hindrance)Increase the reaction time and/or temperature.[1] Increase the concentration of the catalyst and ligand.[1]
Common Side Products in Azide-Alkyne Cycloadditions
Side Product Reaction Type Cause Prevention/Minimization Strategy
Diyne (from Alkyne Homocoupling) CuAACPresence of oxygen and Cu(II) ions.[4]Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).[4] Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present.[4] Use a copper-stabilizing ligand.[4]
Oxidized Biomolecules (e.g., His, Met, Cys residues) CuAACGeneration of reactive oxygen species (ROS) by the copper/ascorbate system.[4][6]Use a copper-stabilizing ligand.[6] Keep reaction times as short as possible.[2] Add a scavenger like aminoguanidine.[2]
Reaction with Thiols SPAAC, CuAACSome strained cyclooctynes can react with free thiols.[17] Free thiols can also react with alkyne probes in CuAAC.[6]For protein samples, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[6]
1,5-Regioisomer Thermal Azide-Alkyne CycloadditionLack of catalyst to direct regioselectivity.Use a copper catalyst for 1,4-regioisomers or a ruthenium catalyst for 1,5-regioisomers.[12]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for a small-scale CuAAC reaction. Optimization of concentrations and reaction time may be necessary for specific substrates.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper-stabilizing ligand (e.g., THPTA)

  • Degassed solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Prepare Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Azide: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).

    • Alkyne: Prepare a 1 mM stock solution in an appropriate buffer or solvent.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment. [6]

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne solutions to the desired final concentrations.

    • In a separate tube, premix the CuSO₄ solution (typically 1-5 mol%) with the ligand solution (typically in a 1:5 copper to ligand ratio).[4] Allow this mixture to stand for a few minutes.

    • Add the premixed catalyst-ligand solution to the azide and alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).[4]

  • Reaction Monitoring and Work-up:

    • Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, it can be quenched by adding a copper chelator such as EDTA.[6]

    • Purify the triazole product by a suitable method, such as column chromatography, to remove the copper catalyst and excess reagents.[8]

Visual Diagrams

G Troubleshooting Workflow for Low Yield in CuAAC Reactions cluster_start cluster_catalyst Catalyst Issues cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues cluster_substrate Substrate-Specific Issues cluster_end start Low or No Product Yield catalyst_q Is the Copper Catalyst Active? start->catalyst_q catalyst_sol Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst_q->catalyst_sol No reagents_q Are Reagents Pure and Stoichiometry Correct? catalyst_q->reagents_q Yes catalyst_sol->reagents_q reagents_sol Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagents_q->reagents_sol No conditions_q Are Reaction Conditions Optimal? reagents_q->conditions_q Yes reagents_sol->conditions_q conditions_sol Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions_q->conditions_sol No substrate_q Are there Substrate-Specific Issues? conditions_q->substrate_q Yes conditions_sol->substrate_q substrate_sol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. substrate_q->substrate_sol Yes end_node Successful Reaction substrate_q->end_node No substrate_sol->end_node

Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.

G Minimizing Side Reactions in CuAAC cluster_problem Common Side Reactions cluster_cause Primary Causes cluster_solution Preventative Measures cluster_outcome problem1 Alkyne Homocoupling (Glaser Coupling) cause1 Presence of O₂ and Cu(II) problem1->cause1 problem2 Biomolecule Damage (Oxidation, Crosslinking) cause2 Reactive Oxygen Species (ROS) Ascorbate Oxidation Byproducts problem2->cause2 solution1 Degas Solvents & Use Inert Atmosphere cause1->solution1 solution2 Use Sufficient Reducing Agent cause1->solution2 solution3 Employ Copper- Stabilizing Ligands cause1->solution3 cause2->solution3 solution4 Optimize Reaction Time (Keep it short) cause2->solution4 outcome Clean & High-Yielding CuAAC Reaction solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Relationship between common side reactions, their causes, and solutions.

References

Technical Support Center: Optimization of N-arylation of 1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for this important transformation.

Troubleshooting Guide

This section addresses specific issues that users might encounter during the N-arylation of 1,2,4-triazole, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing a low or no yield of my desired N-arylated 1,2,4-triazole. What are the common causes and how can I improve the yield?

A1: Low or no product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The catalyst, whether copper or palladium-based, may be inactive.

    • Solution: Use a freshly opened or properly stored catalyst. For copper catalysts, pre-activation might be necessary. In some cases, the choice of the copper source (e.g., CuI, Cu2O, or CuO nanoparticles) can significantly impact the yield.[1][2][3]

  • Inappropriate Base: The strength and type of base are crucial for the deprotonation of 1,2,4-triazole.

    • Solution: Screen different bases. For Ullmann-type copper-catalyzed reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] The solubility of the triazole salt formed is key; for instance, the cesium salt of 1,2,4-triazole has poor solubility in acetonitrile, which can lead to incomplete conversion.[3]

  • Suboptimal Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.

    • Solution: Test a range of solvents. Polar aprotic solvents like DMF and DMSO are commonly used and often give good results.[3]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. While some modern methods work at room temperature, many traditional Ullmann couplings require elevated temperatures.[2][3]

  • Presence of Moisture or Oxygen: Some catalytic systems are sensitive to air and moisture.

    • Solution: Ensure you are using anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of Reagents: Impurities in the 1,2,4-triazole or the aryl halide can inhibit the catalyst.

    • Solution: Use purified reagents. Recrystallize the 1,2,4-triazole if necessary.

Q2: My reaction is producing a mixture of N1 and N4-arylated isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the N-arylation of 1,2,4-triazole is a common challenge. The substitution pattern on the triazole and the aryl halide, as well as the reaction conditions, can influence the isomeric ratio.

  • Steric Hindrance: The regioselectivity is often governed by steric effects. The less sterically hindered nitrogen atom is generally favored for arylation.

    • Solution: Modifying the substituents on your starting materials can influence the regioselectivity. For substituted 1,2,4-triazoles, the reaction often favors the less hindered nitrogen.

  • Catalyst and Ligand Choice: The nature of the catalyst and ligand can influence the regioselectivity.

    • Solution: Experiment with different catalyst/ligand systems. For instance, in copper-catalyzed reactions, the use of specific ligands can favor the formation of one isomer over the other.

Q3: I am having difficulty isolating and purifying my N-arylated 1,2,4-triazole product. What are some effective methods?

A3: The purification of N-arylated triazoles can be challenging due to the potential for isomeric products and residual catalyst.

  • Removal of Metal Catalyst: Residual copper or palladium can complicate purification and downstream applications.

    • Solution: After the reaction, washing the organic solution with an aqueous solution of a chelating agent like EDTA can help remove residual copper. For palladium, specific scavengers can be employed.

  • Chromatography: Column chromatography is the most common method for purifying the final product.

    • Solution: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from starting materials and byproducts. Thin-layer chromatography (TLC) should be used to monitor the separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Solution: Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of solvents.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for N-arylation of 1,2,4-triazole: copper-based or palladium-based?

A1: Both copper and palladium-based catalytic systems are effective for the N-arylation of 1,2,4-triazole, and the choice depends on several factors:

  • Cost and Availability: Copper catalysts are generally less expensive and more readily available than palladium catalysts.

  • Reaction Conditions: Traditional copper-catalyzed Ullmann reactions often require harsh conditions (high temperatures).[3] However, recent developments have led to milder, ligand-free copper-catalyzed methods, some even at room temperature.[2] Palladium-catalyzed reactions (Buchwald-Hartwig amination) are known for their broad substrate scope and generally milder conditions, but attempts to extend this methodology to 1H-1,2,4-triazole have sometimes failed.

  • Ligands: Palladium-catalyzed reactions almost always require a ligand, whereas several efficient ligand-free copper-catalyzed systems have been developed.[2]

Q2: What is the role of the base in the N-arylation reaction?

A2: The base plays a crucial role in deprotonating the N-H bond of the 1,2,4-triazole, forming the triazolide anion. This anion is the active nucleophile that participates in the cross-coupling reaction. The choice of base can affect the reaction rate and yield. Stronger bases generally lead to a higher concentration of the nucleophile, but can also promote side reactions. The solubility of the resulting triazole salt in the reaction solvent is also a critical factor.[3]

Q3: Can I use aryl chlorides for the N-arylation of 1,2,4-triazole?

A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in cross-coupling reactions. While some highly active palladium catalyst systems can activate aryl chlorides, copper-catalyzed systems are often less effective with these substrates. For successful coupling with aryl chlorides, more forcing conditions or specialized catalyst systems may be required.

Q4: How can I monitor the progress of my N-arylation reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at different time points and spot them on a TLC plate alongside the starting materials (1,2,4-triazole and aryl halide). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed N-arylation of 1,2,4-triazole with Iodobenzene[2]
EntrySolventBaseReaction Time (h)Isolated Yield (%)
1TolueneK₂CO₃1265
2CH₃CNK₂CO₃1240
3CH₃OHK₂CO₃1225
4CHCl₃K₂CO₃1215
5DMFK₂CO₃284
6DMFK₂CO₃884
7DMFCs₂CO₃545
8DMFt-BuONa555
9DMFNaOH535
10DMFRb₂CO₃475

Reaction conditions: 1,2,4-triazole (3 mmol), iodobenzene (3.3 mmol), CuO nanoparticles (0.15 mmol), Base (3 mmol), and Solvent (10 mL) at room temperature.

Table 2: Comparison of Catalytic Activity of Different Copper Sources for N-arylation of 1,2,4-triazole[2]
EntryCatalystReaction Time (h)Isolated Yield (%)
1(111) facet CuO nanoparticle284
2Commercial CuO nanoparticle855
3Bulk CuO powder1235

Reaction conditions: 1,2,4-triazole (3 mmol), iodobenzene (3.3 mmol), Catalyst (0.15 mmol), K₂CO₃ (3 mmol), and DMF (10 mL) at room temperature.

Experimental Protocols

Protocol 1: Ligand-Free Copper-Catalyzed N-arylation of 1,2,4-triazole at Room Temperature[2]

A mixture of 1,2,4-triazole (3 mmol), iodobenzene (3.3 mmol), CuO nanoparticles (0.15 mmol), and K₂CO₃ (3 mmol) in DMF (10 mL) was stirred at room temperature for 2 hours. The progress of the reaction was monitored by TLC. After completion of the reaction, the solvent was removed under reduced pressure. The residue was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by silica gel column chromatography to afford the desired N-arylated 1,2,4-triazole.

Protocol 2: Copper-Catalyzed N-arylation of 1H-1,2,4-triazole with an N-Ligand[3]

A reaction mixture of 4-iodotoluene (5 g, 23.0 mmol), 1H-1,2,4-triazole (1 g, 15.3 mmol), cesium carbonate (10 g, 30.6 mmol), copper(I) oxide (220 mg, 0.76 mmol), and N-ligand-B (900 mg, 3.1 mmol) in dry DMF was stirred at 100 °C under a nitrogen atmosphere for 24 hours. The reaction mixture was then cooled to room temperature. The residue was purified by silica gel column chromatography (mobile phase: PE/EA = 10/1) to give the pure 1-p-tolyl-1H-1,2,4-triazole after removing the solvent.

Visualizations

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Issue Found check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst Active new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst Issue Found check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions Seem Correct screen_conditions Screen Bases, Solvents, and Temperatures check_conditions->screen_conditions Issue Found optimize Systematically Optimize Conditions check_atmosphere->optimize Atmosphere Controlled degas_solvent Degas Solvent/ Use Schlenk Line check_atmosphere->degas_solvent Issue Found success Improved Yield optimize->success Optimization Successful

Caption: Troubleshooting workflow for low or no product yield.

Catalyst_Selection start Choosing a Catalytic System for N-arylation of 1,2,4-triazole cost_consideration Is cost a major factor? start->cost_consideration copper_system Consider Copper-based Catalysts cost_consideration->copper_system Yes substrate_scope Broad substrate scope and mild conditions required? cost_consideration->substrate_scope No ligand_preference Is a ligand-free system preferred? copper_system->ligand_preference palladium_system Consider Palladium-based Catalysts buchwald Buchwald-Hartwig Amination (Pd-based) palladium_system->buchwald ligand_free_cu Ligand-free Copper System (e.g., CuO nanoparticles) ligand_preference->ligand_free_cu Yes ligated_cu Ligated Copper System (e.g., CuI/diamine) ligand_preference->ligated_cu No substrate_scope->copper_system No substrate_scope->palladium_system Yes

Caption: Decision tree for selecting a catalytic system.

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction (Stirring, Heating, Inert Atmosphere) setup->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for N-arylation.

References

Technical Support Center: Purification of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product shows persistent impurities after column chromatography. How can I improve the separation?

A1: Co-elution of impurities with similar polarity to the target compound is a common challenge. Consider the following troubleshooting steps:

  • Optimize the Solvent System: A systematic approach to solvent system selection is crucial.

    • Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switching to a shallow gradient of a more polar solvent can help resolve closely eluting spots.

    • Solvent Selectivity: Try different solvent systems. For instance, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system. The change in solvent-solute interactions can alter the elution order and improve separation.

  • Stationary Phase Modification:

    • Different Silica Gel: Not all silica gels are the same. Using a silica gel with a different particle size or pore size can sometimes improve resolution.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity (typically 1-5% of the silica gel weight). It is better to run multiple smaller columns than one overloaded large one.

Q2: I am experiencing low yield after recrystallization. What can I do to improve it?

A2: Low recovery during recrystallization can be due to several factors. Here are some tips to maximize your yield:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Mixed Solvent Systems: If finding a single suitable solvent is difficult, a mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess of solvent will result in more of your product remaining in the mother liquor upon cooling.[1]

  • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[1]

  • Mother Liquor Recovery: The mother liquor may still contain a significant amount of your product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that this second crop may be less pure than the first.

Q3: My NMR analysis suggests the presence of isomeric impurities. How can I remove them?

A3: The synthesis of 1,2,4-triazoles can sometimes lead to the formation of different isomers (e.g., 1,2,3-triazoles or other substitution patterns on the triazole ring), which can be challenging to separate.

  • Chromatography: Careful column chromatography is often the most effective method for separating isomers. Experiment with different solvent systems and stationary phases as described in Q1. High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for both analysis and purification of isomers.

  • Selective Synthesis: A more advanced approach is to modify the synthetic route to favor the formation of the desired isomer. For example, using an alkali metal salt of 1,2,4-triazole can lead to a more selective reaction.[2] While this doesn't solve the immediate purification problem, it is a crucial consideration for future syntheses.

Q4: The purified compound has a persistent color. How can I decolorize it?

A4: Colored impurities can often be removed during recrystallization.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[1] Use charcoal sparingly, as it can also adsorb some of your product.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second recrystallization from a fresh batch of solvent can further improve the purity and color of the final product.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O[3]
Melting Point115-116 °C (for a similar compound)[4]
AppearanceWhite to off-white solid (typical for related compounds)N/A

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is being used.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold. Ethanol or mixtures of ethanol and water are often good starting points for polar compounds.[5][6]

  • Dissolution: In a flask, add the crude solid and the minimum amount of boiling solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Troubleshooting start Start: Impure Product check_impurities Identify Nature of Impurities (TLC, NMR, LC-MS) start->check_impurities is_isomer Isomeric Impurities? check_impurities->is_isomer is_baseline Baseline Impurities? check_impurities->is_baseline is_colored Colored Impurities? check_impurities->is_colored is_streaking Streaking on TLC? check_impurities->is_streaking recrystallize Recrystallization is_isomer->recrystallize No optimize_column Optimize Column Chromatography (Solvent, Gradient, Stationary Phase) is_isomer->optimize_column Yes column_chrom Column Chromatography is_baseline->column_chrom No acid_base_wash Acid/Base Wash (if applicable) is_baseline->acid_base_wash Yes is_colored->recrystallize No charcoal Add Activated Charcoal during Recrystallization is_colored->charcoal Yes is_streaking->column_chrom No is_streaking->acid_base_wash Yes (acidic/basic impurity) end_pure Pure Product recrystallize->end_pure column_chrom->end_pure charcoal->end_pure optimize_column->end_pure acid_base_wash->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-(1H-1,2,4-triazol-1-yl)benzaldehyde and the reducing agent used. Other potential impurities are over-reduced products or byproducts from side reactions. Positional isomers may also be present depending on the synthetic route.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q3: What is the recommended solvent for recrystallizing this compound?

A3: Based on the solubility of similar 1,2,4-triazole derivatives, common and effective solvent systems for recrystallization include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the TLC profile of the crude material with that of the purified fractions or crystals, you can assess the removal of impurities.

Troubleshooting Guides

Recrystallization Issues

Q5: My compound will not crystallize out of solution, even after cooling. What should I do?

A5: This issue often arises from using too much solvent or choosing a solvent in which the compound is too soluble.

  • Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly turbid, allow it to cool slowly.

  • Solution 2: Induce Crystallization.

    • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal growth.

  • Solution 3: Add an Anti-Solvent. If your compound is highly soluble in the chosen solvent, you can slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy. Then, heat the mixture until it is clear again and allow it to cool slowly.[2]

Q6: The recrystallized product is still impure. What went wrong?

A6: Impurities can be trapped within the crystal lattice if the cooling process is too rapid.

  • Solution: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. If impurities persist, a second recrystallization or purification by column chromatography may be necessary.

Column Chromatography Issues

Q7: My compound is not separating from an impurity on the silica gel column. How can I improve the separation?

A7: Poor separation is typically due to an inappropriate solvent system.

  • Solution 1: Adjust Solvent Polarity. The polarity of the eluent is critical for good separation.

    • If the compound and impurity are eluting too quickly (high Rf values), decrease the polarity of the solvent system (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture).

    • If the compounds are moving too slowly (low Rf values), increase the eluent polarity (e.g., increase the proportion of ethyl acetate).

  • Solution 2: Use a Different Solvent System. Sometimes a complete change of solvents is necessary. For triazole-containing compounds, systems like methanol/chloroform have been shown to be effective.

Q8: The compound is streaking on the column. What is the cause?

A8: Streaking can be caused by several factors, including overloading the column, poor solubility in the eluent, or interactions with the silica gel.

  • Solution 1: Reduce the Amount of Sample. Do not overload the column with crude material. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Solution 2: Ensure Complete Dissolution. Make sure the crude sample is fully dissolved in a minimal amount of the initial eluent before loading it onto the column.

  • Solution 3: Add a Modifier. For basic compounds like triazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent streaking by neutralizing acidic sites on the silica gel.

Data Presentation

Table 1: Recommended Recrystallization Solvents

Solvent SystemRatio (v/v)Notes
Ethanol/WaterVariesThe ratio should be adjusted to achieve saturation at high temperatures and precipitation upon cooling.[2]
Ethyl Acetate/HexaneVariesA good system for compounds with intermediate polarity. The polarity can be fine-tuned by adjusting the solvent ratio.[2]
n-ButanolN/AHas been used for the precipitation of some 1,2,4-triazoles.[2]
MethanolN/A1,2,4-triazoles often show good solubility; may be too effective as a solvent, leading to lower recovery.[2]

Table 2: Suggested Column Chromatography Conditions

Stationary PhaseEluent SystemEluent Ratio (v/v)Target Rf on TLC
Silica Gel (230-400 mesh)Ethyl Acetate/HexaneGradient (e.g., 10:90 to 50:50)~0.25 - 0.35
Silica Gel (60-120 mesh)Methanol/Chloroform1:99~0.25 - 0.35

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. The target compound should have an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start No Crystals Form Q1 Too much solvent? Start->Q1 A1_Yes Reduce Volume Q1->A1_Yes Yes A1_No Induce Crystallization Q1->A1_No No Seed Seed Crystals A1_No->Seed Scratch Scratch Flask A1_No->Scratch AntiSolvent Add Anti-Solvent A1_No->AntiSolvent

Caption: Troubleshooting logic for crystallization failure.

References

Technical Support Center: Addressing Poor Solubility of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of triazole-based compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do many triazole-based compounds exhibit poor aqueous solubility?

A1: The solubility of triazole derivatives is influenced by their molecular structure. While the parent 1,2,4-triazole and 1,2,3-triazole rings are soluble in water, the addition of various substituents, often to enhance biological activity, can significantly alter physicochemical properties like solubility.[1][2][3] Many triazole-based compounds in drug discovery pipelines are hydrophobic (lipophilic) and possess strong intermolecular forces, which contribute to their low aqueous solubility.[4][5] For instance, the addition of a hydrophobic n-butyl group to a triazole structure is expected to significantly limit its solubility in aqueous solutions.[6]

Q2: What are the critical first steps to take when encountering a poorly soluble triazole compound?

A2: When you encounter a triazole compound with poor solubility, a systematic approach is recommended. Initial steps should include:

  • pH Adjustment: Assess if your compound has ionizable functional groups. Adjusting the pH of the solution can significantly increase the solubility of acidic or basic compounds.[7][8]

  • Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents and co-solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its strong solubilizing power.[1][9][10]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which often improves the dissolution rate, though it may not affect the equilibrium solubility.[7][8][11][12]

Q3: What are the most effective formulation strategies to enhance the oral bioavailability of poorly soluble triazole compounds?

A3: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility:

  • Solid Dispersions: This is a highly effective technique where the drug is dispersed in an inert, hydrophilic carrier (like a polymer) at a solid state.[13][14][15][16] This can increase the dissolution rate and bioavailability.[14] Methods for preparing solid dispersions include melting, solvent evaporation, and hot-melt extrusion.[15][17]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and microemulsions present the drug in a solubilized state, which can improve absorption.[4]

  • Nanotechnology: Reducing particle size to the nanometer range (nanocrystals) significantly increases the surface area, which can enhance dissolution rate and saturation solubility.[4][18][19][20] Encapsulating the compound in nanoparticles is another effective approach.[19][21]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming inclusion complexes that have significantly improved aqueous solubility.[18][22][23][24]

Q4: My compound precipitates when I dilute a DMSO stock solution into my aqueous assay buffer. What causes this and how can I prevent it?

A4: This is a common issue known as precipitation, which occurs when a concentrated stock solution is diluted into an aqueous buffer. The final concentration of the compound exceeds its thermodynamic solubility limit in the aqueous solution, causing it to fall out of solution.[6] To prevent this, you can:

  • Lower the concentration of your stock solution.

  • Decrease the final concentration of the compound in the assay.

  • Incorporate a low percentage of a surfactant (e.g., Polysorbate 20) or a solubilizing excipient like cyclodextrin into your aqueous buffer.[5][7]

Q5: Is it advisable to heat the solvent to dissolve my triazole compound?

A5: Gentle heating can increase both the rate of dissolution and the amount of compound that can be dissolved.[6] However, you must be cautious, as excessive heat can lead to the degradation of your compound. It is highly recommended to perform a stability test to ensure the compound is stable at the temperature you intend to use.[6]

Troubleshooting Guide

Problem 1: Difficulty Preparing a Concentrated Stock Solution

Symptoms:

  • The triazole compound does not fully dissolve in a single solvent system even at moderate concentrations.

  • Visible particulate matter remains after vigorous vortexing or sonication.

Possible Cause:

  • The intrinsic solubility of the compound in the chosen solvent is low.

Solutions:

  • Systematic Solvent Screening: Test solubility in a panel of solvents with varying polarities. See Table 1 for a list of common solvents.

  • Use of Co-solvents: If the compound is insoluble in a single solvent, a binary or tertiary co-solvent system can be effective.[7] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[12] Commonly used water-miscible co-solvents include polyethylene glycols (PEG 300, PEG 400), propylene glycol, and ethanol.[25]

  • pH Modification: If the compound has ionizable groups, adjusting the pH can dramatically improve solubility. For a weakly acidic drug, increasing the pH will increase solubility, while for a weakly basic drug, decreasing the pH will have the same effect.

Problem 2: Compound Crashes Out of Solution During Biological Assays

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate upon dilution into an aqueous buffer.

  • Inconsistent results in cell-based or enzymatic assays.

Possible Cause:

  • The final concentration of the compound in the assay medium is above its thermodynamic solubility limit.[6]

  • The percentage of the organic solvent (e.g., DMSO) carried over from the stock solution is too low to maintain solubility.

Solutions:

  • Optimize Dilution Protocol:

    • Decrease the concentration of the initial stock solution.

    • Perform serial dilutions to minimize the shock of direct dilution into the aqueous buffer.

  • Formulation with Excipients:

    • Surfactants: Add a small amount of a non-ionic surfactant like Polysorbate 20 or PEG-35 castor oil to the assay buffer to help solubilize the compound.[7]

    • Cyclodextrins: Incorporate cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2HPBCD), into the buffer to form inclusion complexes and increase apparent solubility.[23]

Problem 3: Low and Variable Bioavailability in Animal Studies

Symptoms:

  • Pharmacokinetic studies show low and inconsistent plasma concentrations of the drug after oral administration.

Possible Cause:

  • Poor aqueous solubility is limiting the dissolution and absorption of the drug in the gastrointestinal (GI) tract.[5]

Solutions:

  • Formulation Enhancement (see Table 2 for comparison):

    • Amorphous Solid Dispersions: Prepare a solid dispersion of the triazole compound with a hydrophilic polymer (e.g., PVP K30, Gelucire® 44/14).[21][26] This can prevent crystallization and improve the dissolution rate.[21]

    • Nanocrystal Formulation: Reduce the particle size of the drug to the nanoscale using techniques like media milling or high-pressure homogenization.[18] This increases the surface-area-to-volume ratio, enhancing dissolution.[18]

    • Lipid-Based Formulations (e.g., SEDDS): Formulate the compound with lipids and surfactants. These formulations self-emulsify in the GI tract to form fine droplets, keeping the drug in a solubilized state for absorption.[4]

Data Presentation

Table 1: Common Solvents for Initial Solubility Screening
Solvent ClassExamplesPolarityNotes
Polar Aprotic DMSO, DMF, AcetonitrileHighGood for dissolving a wide range of compounds for stock solutions.[1][[“]]
Polar Protic Water, Ethanol, MethanolHighSolubility can be limited for hydrophobic triazoles.[6] Ethanol is a common co-solvent.[25]
Non-Polar Hexane, TolueneLowGenerally poor solvents for triazoles unless the compound is highly lipophilic.
Chlorinated Dichloromethane (DCM)ModerateOften used during synthesis and purification.[6]
Aqueous Buffers Phosphate-Buffered Saline (PBS)HighRepresents physiological conditions; solubility is often very low for these compounds.[6][9]
Table 2: Comparison of Key Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantages
Co-solvency Adding a water-miscible organic solvent to increase solubility.[8]Simple to implement for early-stage experiments.[25]Risk of precipitation upon dilution; potential for solvent toxicity.[18][25]
pH Adjustment Ionizing the drug to increase its affinity for aqueous media.Highly effective for ionizable drugs; easy to implement.Only applicable to drugs with acidic or basic functional groups; risk of precipitation if pH changes.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix.[14][15]Significantly enhances dissolution rate and bioavailability; established technology.[13][16]Can have issues with physical stability (recrystallization) over time.
Cyclodextrin Complexation Encapsulating the drug molecule within the cyclodextrin cavity.[23]Increases apparent solubility and stability; can be used in liquid and solid formulations.[5][23]Limited by the stoichiometry of the complex; can be expensive.
Nanotechnology Reducing particle size to the sub-micron range (nanocrystals).[20]Increases surface area, leading to faster dissolution and higher saturation solubility.[18][20]Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation.[21]
Table 3: Example of Solubility Enhancement for Itraconazole with Cyclodextrins

Itraconazole is a well-known triazole antifungal agent with very low aqueous solubility.[23][28] Complexation with cyclodextrins is a marketed strategy to improve its performance.[23]

FormulationSolubilityFold Increase (Approx.)Reference
Itraconazole (ITZ) <0.2 µg/mL-[28]
ITZ with β-Cyclodextrin (BCD) Significantly EnhancedVaries with concentration[23]
ITZ with 2-Hydroxypropyl-β-Cyclodextrin (2HPBCD) Significantly EnhancedVaries with concentration[23]

Note: Specific fold-increase values depend on the molar ratio of drug to cyclodextrin and experimental conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement

This high-throughput method is useful for early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[29]

Materials:

  • Triazole compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader with turbidity or light scattering detection

Procedure:

  • Prepare a 10 mM stock solution of the triazole compound in 100% DMSO.

  • In a 96-well plate, add PBS to each well.

  • Add increasing volumes of the DMSO stock solution to the wells to create a concentration gradient.

  • Mix the plate gently and incubate at room temperature for 1-2 hours.

  • Measure the turbidity (absorbance at ~620 nm) or nephelometry of each well using a plate reader.

  • The kinetic solubility is the concentration at which the first sign of precipitation is detected (a sharp increase in the signal).

Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.[30]

Materials:

  • Triazole compound (solid powder)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the solid triazole compound to a glass vial (ensure solid is visible).

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[30]

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).[9]

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method to create a solid dispersion.[16][17]

Materials:

  • Triazole compound

  • Hydrophilic carrier (e.g., PVP K30, Poloxamer 188)[21][26]

  • Common solvent (e.g., methanol, ethanol) that dissolves both the drug and the carrier.

  • Rotary evaporator or vacuum oven

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).

  • Dissolve both the triazole compound and the carrier in a suitable common solvent in a round-bottom flask.

  • Once a clear solution is formed, evaporate the solvent using a rotary evaporator under reduced pressure.

  • Continue evaporation until a thin, solid film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.

Visualizations

TroubleshootingWorkflow start Start: Poorly Soluble Triazole Compound check_ionizable Does the compound have ionizable groups? start->check_ionizable adjust_ph Adjust pH of the medium. Test solubility. check_ionizable->adjust_ph Yes solvent_screen Perform systematic solvent & co-solvent screening. check_ionizable->solvent_screen No is_soluble_ph Is solubility sufficient? adjust_ph->is_soluble_ph is_soluble_ph->solvent_screen No end_success End: Compound Solubilized is_soluble_ph->end_success Yes is_soluble_solvent Is solubility sufficient for stock solution? solvent_screen->is_soluble_solvent formulation Advanced Formulation Strategy (Solid Dispersion, Nanoparticles, Cyclodextrin Complexation) is_soluble_solvent->formulation No is_soluble_solvent->end_success Yes formulation->end_success end_fail End: Consider chemical modification (e.g., salt formation)

Caption: A decision tree for troubleshooting poor solubility in triazole compounds.

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

ShakeFlaskWorkflow step1 1. Add excess solid compound to buffer in vial step2 2. Seal and shake at constant temp (24-48h) to reach equilibrium step1->step2 step3 3. Centrifuge to pellet undissolved solid step2->step3 step4 4. Collect clear supernatant step3->step4 step5 5. Analyze concentration (e.g., by HPLC) step4->step5 result Result: Thermodynamic Solubility Value step5->result

Caption: Experimental workflow for the Shake-Flask solubility assay.

References

Technical Support Center: Catalyst Selection and Optimization for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and optimizing azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) azide-alkyne cycloaddition?

The primary difference lies in the regioselectivity of the resulting triazole product. Copper(I)-catalyzed reactions exclusively yield 1,4-disubstituted 1,2,3-triazoles.[1][2][3] In contrast, ruthenium catalysts, such as Cp*RuCl complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles.[2][4][5] RuAAC is also notable for its ability to accommodate internal alkynes, which broadens its synthetic utility, whereas CuAAC is generally restricted to terminal alkynes.[2][4]

Q2: When should I use a ligand in my CuAAC reaction, and which one should I choose?

A ligand is crucial in most CuAAC reactions for two main reasons: it stabilizes the active Cu(I) catalytic species, preventing oxidation to the inactive Cu(II) state or disproportionation, and it accelerates the reaction.[6][7] The use of a ligand is especially important in biological applications to minimize potential cell toxicity from free copper ions and to prevent the generation of reactive oxygen species (ROS) that can damage biomolecules.[8]

Commonly used ligands include Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). THPTA is water-soluble and often preferred for bioconjugation reactions in aqueous buffers.

Q3: My starting materials (azide or alkyne) are complex and sensitive. Which catalytic system is more robust?

Both systems have broad functional group tolerance, a key feature of "click chemistry". However, the choice may depend on the specific sensitivities of your substrates.

  • CuAAC: The standard system using CuSO₄ and sodium ascorbate can generate reactive oxygen species that may damage sensitive biomolecules like proteins.[8] Using a stabilizing ligand can mitigate this issue.[8][9]

  • RuAAC: Ruthenium-catalyzed reactions are also highly functional group tolerant. Some ruthenium catalysts, like Cp*RuCl(COD), are effective at ambient temperatures, making them suitable for thermally labile reactants.[2]

Q4: Can I run my reaction in an aqueous solvent?

Yes, one of the major advantages of CuAAC is its compatibility with aqueous solvents, making it ideal for bioconjugation.[3][10] For organic substrates with poor water solubility, co-solvents such as t-BuOH, DMSO, or DMF are frequently used.[11] Ruthenium-catalyzed reactions are typically performed in non-protic organic solvents like toluene, THF, or DMF.[5][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during triazole synthesis experiments.

Issue 1: Low or No Product Yield
Possible Cause Solution
Catalyst Inactivation (CuAAC) : The active Cu(I) catalyst has been oxidized to inactive Cu(II).[6][9]1. Use a Reducing Agent: Ensure a fresh, adequate supply of a reducing agent like sodium ascorbate. It is often best to prepare sodium ascorbate solutions immediately before use.[6][11] 2. Degas Solvents: Remove dissolved oxygen by sparging solvents with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes prior to use.[11] 3. Use a Ligand: Employ a Cu(I)-stabilizing ligand such as TBTA or THPTA.[7]
Poor Reagent Quality : Impurities in the azide or alkyne starting materials are inhibiting the reaction. Azides can also be unstable.[6][9]Verify the purity of your starting materials using NMR or Mass Spectrometry. Purify reagents if necessary. Ensure azides have been stored correctly, away from heat and light.[9][11]
Suboptimal Concentrations : Very low concentrations of reactants can lead to slow reaction rates.[6]Ensure reactant concentrations are sufficient, typically greater than 10 µM for effective reaction progress.[6] For poorly soluble substrates, consider using a co-solvent (e.g., DMSO, t-BuOH) to ensure complete dissolution.[11]
Inhibitory Buffer Components (Bioconjugation) : Buffers containing chelating agents, such as Tris, can sequester the copper catalyst.[6][8]Switch to a non-chelating buffer system like PBS or HEPES.[8]
Issue 2: Presence of Significant Side Products
Possible Cause Solution
Alkyne Homocoupling (Glaser Coupling) : A common side reaction where the terminal alkyne couples with itself, consuming starting material. This is promoted by oxygen and insufficient reducing agent.[6][8]1. Maintain a Reducing Environment: Ensure an adequate excess of sodium ascorbate is present throughout the reaction.[8] 2. Remove Oxygen: Thoroughly degas all solutions and consider running the reaction under an inert atmosphere (N₂ or Ar).[11]
Reaction with Thiols : In bioconjugation, free thiols (e.g., from cysteine residues) can react with alkyne probes.[8]If working with proteins, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[8]
Boronic Acid Degradation : If using boronic acid-containing substrates, Cu(I) can mediate the degradation of the C-B bond.[7]It has been reported that the addition of fluoride can help protect boronic acids from copper-mediated decomposition.[7]

Catalyst System Comparison

The selection of a catalyst system is critical and depends on the desired regioisomer and substrate scope.

Table 1: Comparison of CuAAC and RuAAC Catalyst Systems
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product Regioisomer 1,4-disubstituted1,5-disubstituted[1][4]
Typical Catalyst Cu(I) source (e.g., CuI, or CuSO₄ + Na-Ascorbate)[CpRuCl] complexes (e.g., [CpRuCl]₄, Cp*RuCl(PPh₃)₂)[2][14]
Alkyne Scope Primarily Terminal AlkynesTerminal and Internal Alkynes[2][4]
Common Solvents Aqueous buffers, tBuOH/H₂O, DMSO, DMF[11]Toluene, Benzene, THF, DMF[5][13]
Typical Temperature Room Temperature (can be heated)[9]Room Temperature to 80 °C (or higher)[5][15]
Table 2: Common Catalyst Loadings and Conditions
Catalyst SystemCatalystCatalyst Loading (mol%)Reducing AgentLigandTypical Solvent
CuAAC (in situ) CuSO₄1 - 5Sodium Ascorbate (5 - 15 mol%)THPTA or TBTA (optional but recommended)H₂O / t-BuOH
CuAAC (direct) CuI5 - 10NonePyridinyl-triazole ligandsDMF, CH₃CN
RuAAC [CpRuCl]₄1 - 10NoneNoneToluene, DMF[4][5]
RuAAC CpRuCl(PPh₃)₂1 - 2NoneNoneBenzene, Toluene[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard small-scale reaction for synthesizing a 1,4-disubstituted 1,2,3-triazole using in situ generation of Cu(I).

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium Ascorbate (0.1-0.2 equiv)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • In a vial, dissolve the azide (1.0 equiv) and the alkyne (1.1 equiv) in the t-BuOH/H₂O solvent mixture.

  • In a separate microcentrifuge tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M).

  • In another tube, prepare an aqueous solution of CuSO₄ (e.g., 0.5M).

  • To the stirring solution of azide and alkyne, add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8] A color change (often to yellow/orange) may be observed.

  • Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[15]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general starting point for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equiv)

  • Alkyne (1.05 equiv)

  • Ruthenium Catalyst (e.g., Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) or [Cp*RuCl]₄) (0.01-0.02 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,2-dichloroethane (DCE))[12]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst.

  • Add the anhydrous solvent via syringe, followed by the alkyne and then the azide.[12][15]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). For some substrates and catalysts, moderate heating (e.g., 45-50 °C) may be required.[12]

  • Monitor the reaction by TLC, GC-MS, or ¹H NMR.[12] The reaction is often complete within 30 minutes to a few hours.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 1,5-disubstituted triazole.

Visualizations

Logical Decision Workflow for Catalyst Selection

CatalystSelection start_node Start: Desired Triazole decision_node decision_node start_node->decision_node Regiochemistry? catalyst_node Use Copper (CuAAC) Catalyst System decision_node->catalyst_node 1,4-isomer catalyst_node_ru Use Ruthenium (RuAAC) Catalyst System decision_node->catalyst_node_ru 1,5-isomer alkyne_node Terminal Alkyne catalyst_node->alkyne_node Requires alkyne_node_ru Terminal or Internal Alkyne catalyst_node_ru->alkyne_node_ru Tolerates

Caption: Fig. 1: Decision workflow for selecting a catalyst based on desired triazole regiochemistry.

Troubleshooting Workflow for Low Yield in CuAAC

Troubleshooting start Low / No Yield in CuAAC Reaction check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Check Reagents start->check_reagents check_conditions 3. Check Conditions start->check_conditions sol_degas Degas Solvents (N2 or Ar sparge) check_catalyst->sol_degas sol_ascorbate Use Freshly Prepared Sodium Ascorbate check_catalyst->sol_ascorbate sol_ligand Add/Optimize Ligand (e.g., THPTA) check_catalyst->sol_ligand sol_purity Verify Purity (NMR, MS) check_reagents->sol_purity sol_dissolve Ensure Complete Dissolution (use co-solvent) check_reagents->sol_dissolve sol_buffer Avoid Chelating Buffers (e.g., Tris) check_conditions->sol_buffer sol_temp Gently Heat (e.g., 40-50 °C) check_conditions->sol_temp

Caption: Fig. 2: A systematic workflow for troubleshooting low-yielding CuAAC reactions.

References

Validation & Comparative

Validating the Molecular Structure of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol: A Comparative Guide to NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the structural validation of the pharmacologically relevant scaffold, [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

This guide presents representative experimental data, detailed methodologies, and a comparison with alternative techniques to assist researchers in selecting the appropriate analytical strategy for their small molecule characterization needs.

Data Presentation: A Comparative Look at Spectroscopic and Crystallographic Data

The structural elucidation of this compound relies on the complementary information provided by NMR and X-ray analysis. While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of nuclear spins in a magnetic field, the connectivity and chemical environment of each atom can be deduced. For this compound, the expected proton (¹H) and carbon (¹³C) NMR data in a solvent like DMSO-d₆ are summarized below. This data is compiled based on known spectral data of similar 1,2,4-triazole derivatives[1][2][3].

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Triazole Protons~9.25, ~8.23s, s1H, 1HH-3, H-5
Phenyl Protons~7.80, ~7.60d, d2H, 2HH-2', H-6' & H-3', H-5'
Methanol Proton~5.40t1HOH
Methylene Protons~4.60d2HCH₂
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)Assignment
Triazole Carbons~152.0, ~145.0C-3, C-5
Phenyl Carbons~140.0, ~138.0, ~128.0, ~121.0C-1', C-4', C-3'/5', C-2'/6'
Methylene Carbon~63.0CH₂

Table 2: Representative X-ray Crystallographic Data

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions. The data presented below is representative of what would be expected for this compound, based on published crystal structures of similar 1,2,4-triazole-containing compounds[4][5][6][7].

Parameter Representative Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pnma
Unit Cell Dimensions a ≈ 5-10 Å, b ≈ 10-20 Å, c ≈ 10-20 Å, β ≈ 90-100°
Key Bond Lengths (Å) C-N (triazole) ≈ 1.32-1.38, N-N (triazole) ≈ 1.35-1.40, C-C (phenyl) ≈ 1.38-1.40, C-O ≈ 1.42
**Key Bond Angles (°) **C-N-N (triazole) ≈ 108-112, Dihedral angle (phenyl-triazole) ≈ 20-40°
Hydrogen Bonding O-H···N interactions are expected, linking molecules into chains or networks.
Comparison with Alternative Structural Validation Methods

While NMR and X-ray crystallography are the gold standards, other techniques can provide valuable, albeit less detailed, structural information.

  • Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation patterns, which can help confirm the molecular formula and identify structural motifs. However, it does not provide information on the three-dimensional arrangement of atoms.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., O-H, C-N, aromatic C-H) based on their vibrational frequencies. It is a good complementary technique but does not provide a complete structural picture.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in a sample. This is used to confirm the empirical formula of a newly synthesized compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following sections outline the typical procedures for NMR and X-ray crystallographic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial and should be one in which the compound is fully soluble.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.[8][9] Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). The integration of ¹H signals provides the relative number of protons, and the coupling patterns (e.g., singlets, doublets, triplets) reveal information about neighboring protons.

X-ray Crystallography

Objective: To determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction analysis. These can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water).

  • Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[10] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and angles with high precision.[10]

Visualization of the Structural Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating both NMR and X-ray crystallographic techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_conclusion Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_sample Sample Preparation (Dissolution in Deuterated Solvent) purification->nmr_sample crystal_growth Single Crystal Growth purification->crystal_growth nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC) NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Spectral Analysis & Structure Elucidation in Solution nmr_acq->nmr_analysis conclusion Comprehensive Structural Validation nmr_analysis->conclusion xray_data X-ray Diffraction Data Collection crystal_growth->xray_data xray_analysis Structure Solution & Refinement in Solid State xray_data->xray_analysis xray_analysis->conclusion

Caption: Workflow for the structural validation of this compound.

References

comparing different synthetic pathways to [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways for the preparation of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, a key building block in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, availability of starting materials, and procedural complexity. Experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Pathways

ParameterPathway A: Reduction of Carboxylic AcidPathway B: Hydrolysis of Bromomethyl Intermediate
Starting Materials 4-Hydrazinobenzoic acid, Dialkyl-N-cyanoimido(dithio)carbonate4-Bromotoluene, N,N-Dimethylformamide azine, 1,2,4-Triazole
Key Intermediates 4-(1H-1,2,4-triazol-1-yl)benzoic acid1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole
Key Reactions Triazole formation, ReductionTriazole formation, Bromination, Hydrolysis
Overall Yield ~70% (for the formation of the benzoic acid precursor)Not explicitly reported
Product Purity High purity achievableDependent on purification
Advantages Good yield for the precursor synthesis.Utilizes readily available starting materials.
Disadvantages Requires a strong reducing agent (LiAlH₄).Potentially a multi-step process with the need to handle lachrymatory intermediates.

Visualizing the Synthetic Approaches

The two synthetic pathways can be visualized as distinct routes to the target molecule, each with its own set of intermediates and reaction conditions.

G Synthetic Pathways to this compound cluster_A Pathway A: Reduction of Carboxylic Acid cluster_B Pathway B: Hydrolysis of Bromomethyl Intermediate A_start 4-Hydrazinobenzoic acid A_inter 4-(1H-1,2,4-triazol-1-yl)benzoic acid A_start->A_inter Dialkyl-N-cyanoimido(dithio)carbonate A_end This compound A_inter->A_end LiAlH₄, THF B_start 4-Bromotoluene B_inter1 1-(p-tolyl)-1H-1,2,4-triazole B_start->B_inter1 1,2,4-Triazole, CuI, Cs₂CO₃ B_inter2 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole B_inter1->B_inter2 NBS, AIBN, CCl₄ B_end This compound B_inter2->B_end aq. Acetone, CaCO₃

Caption: Comparative flowchart of the two main synthetic pathways.

Experimental Protocols

Pathway A: Reduction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid

This pathway involves the initial synthesis of the carboxylic acid precursor followed by its reduction to the target alcohol.

Step 1: Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

A specific protocol for the synthesis of a similar precursor, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, has been reported with a yield of 70%.[1] The synthesis of the unsubstituted 4-(1H-1,2,4-triazol-1-yl)benzoic acid would proceed via a similar mechanism.

Experimental Procedure (Adapted): A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimidodithiocarbonate is reacted in a suitable solvent. The reaction mixture is heated under reflux for a specified period. After cooling, the precipitated product is collected by filtration, washed, and dried to yield 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Step 2: Reduction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid

The carboxylic acid is reduced to the primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).

General Experimental Procedure: To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-(1H-1,2,4-triazol-1-yl)benzoic acid in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to afford this compound.

Pathway B: Hydrolysis of 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole

This pathway commences with the formation of the triazole ring, followed by benzylic bromination and subsequent hydrolysis.

Step 1: Synthesis of 1-(p-tolyl)-1H-1,2,4-triazole

The synthesis of the triazole ring can be achieved through a copper-catalyzed cross-coupling reaction.

Experimental Procedure: A mixture of 4-bromotoluene, 1,2,4-triazole, copper(I) iodide (CuI), and cesium carbonate (Cs₂CO₃) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(p-tolyl)-1H-1,2,4-triazole.

Step 2: Synthesis of 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole

The benzylic position of the tolyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Procedure: A mixture of 1-(p-tolyl)-1H-1,2,4-triazole, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in a nonpolar solvent such as carbon tetrachloride (CCl₄) is refluxed. The reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to give 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole. It is important to note that this intermediate is a lachrymator and should be handled with appropriate safety precautions. The hydrobromide salt of this compound is also commercially available.

Step 3: Hydrolysis of 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole

The final step involves the hydrolysis of the bromomethyl group to the desired alcohol.

Experimental Procedure: A solution of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole in a mixture of acetone and water is treated with a base such as calcium carbonate (CaCO₃). The mixture is heated to reflux and stirred until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography to yield this compound.

Conclusion

Both synthetic pathways offer viable routes to this compound.

  • Pathway A is advantageous due to the reported high yield in the formation of the key carboxylic acid intermediate. However, it requires the use of the highly reactive and hazardous reducing agent, LiAlH₄, which necessitates stringent anhydrous conditions and careful handling.

  • Pathway B utilizes more conventional and arguably safer reagents for the key transformations. The commercial availability of the bromomethyl intermediate as its hydrobromide salt could offer a more direct entry point to the final product, bypassing the initial steps. However, the bromination step can produce a lachrymatory intermediate, requiring appropriate safety measures.

The choice between these pathways will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability and cost of the starting materials and reagents. For large-scale production, a thorough optimization of either route would be necessary to maximize yield and minimize costs and safety risks.

References

A Comparative Guide to the Synthesis of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol and Related Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of synthetic routes to [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol and its close derivatives, which are crucial building blocks in the development of various pharmaceuticals. We present a comparative analysis of different synthetic strategies, supported by experimental data on yields and reaction conditions, to inform the selection of the most suitable methodology.

The [4-(1H-1,2,4-triazol-1-yl)phenyl] moiety is a common structural feature in a variety of biologically active compounds. The synthesis of this core structure, and specifically intermediates like this compound and 4-(1H-1,2,4-triazol-1-yl)aniline, can be achieved through several distinct chemical pathways. This guide will focus on the comparison of three major synthetic approaches: Nucleophilic Aromatic Substitution (SNAr), metal-catalyzed cross-coupling reactions (Ullmann Condensation and Buchwald-Hartwig Amination), and a variation for a related benzylic-triazole linkage.

Comparison of Synthetic Routes

The selection of a synthetic route for the [4-(1H-1,2,4-triazol-1-yl)phenyl] core often depends on the availability of starting materials, desired functional groups on the final molecule, and scalability of the process. Below is a summary of the key performance indicators for different approaches.

Synthetic RouteKey IntermediatesStarting MaterialsYield (%)Key AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution (SNAr) 1-(4-Nitrophenyl)-1H-1,2,4-triazole4-Fluoronitrobenzene, 1,2,4-Triazole~60% (for aniline)Readily available and inexpensive starting materials.Requires a highly activated aryl halide (e.g., with a nitro group). The subsequent reduction step adds to the overall process.
Ullmann Condensation Aryl-triazole productAryl halide (I, Br), 1,2,4-TriazoleVariesGood for a range of aryl halides.Often requires high temperatures and stoichiometric amounts of copper. Ligand optimization may be necessary.
Buchwald-Hartwig Amination Aryl-triazole productAryl halide (Cl, Br, I), 1,2,4-TriazoleHighBroad substrate scope, including less reactive aryl chlorides. Milder reaction conditions compared to Ullmann.Catalyst and ligand can be expensive. Requires inert atmosphere.
Benzylic Substitution 1-(4-Nitrobenzyl)-1H-1,2,4-triazole4-Nitrobenzyl bromide, Sodium 1,2,4-triazolide60% (for nitro intermediate)Useful for creating a methylene spacer between the phenyl and triazole rings.Limited to benzylic systems. Requires subsequent reduction of the nitro group.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline via SNAr

This two-step process involves the initial formation of a nitro-intermediate followed by its reduction.

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole 1,2,4-Triazole is deprotonated using a strong base like sodium hydride in a polar aprotic solvent such as dry dimethylformamide (DMF) at 0 °C. To this solution, 4-fluoronitrobenzene is added, and the reaction mixture is stirred at room temperature. The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate.

Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline The intermediate nitro compound is dissolved in methanol and hydrogenated using a palladium on carbon (10% Pd/C) catalyst under hydrogen pressure. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the final aniline product.[1] The overall yield for this two-step process is approximately 60%.[1]

Protocol 2: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline via Benzylic Substitution

This method is suitable for synthesizing derivatives with a methylene linker.

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole Sodium 1,2,4-triazolide is reacted with 4-nitrobenzyl bromide in DMF. The reaction mixture is heated to ensure completion. The product is then precipitated by pouring the reaction mixture into ice water and can be purified by recrystallization from ethyl acetate. This step typically yields around 60% of the nitro intermediate.[2]

Step 2: Reduction to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline The nitro intermediate is reduced to the corresponding aniline using iron powder in the presence of an acid (e.g., ammonium chloride) in a solvent mixture like ethanol/water at elevated temperatures (e.g., 60 °C).[2] The product is then isolated by filtration and extraction. This reduction step has a reported yield of about 90%.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

SNAr_Pathway 4-Fluoronitrobenzene 4-Fluoronitrobenzene 1-(4-Nitrophenyl)-1H-1,2,4-triazole 1-(4-Nitrophenyl)-1H-1,2,4-triazole 4-Fluoronitrobenzene->1-(4-Nitrophenyl)-1H-1,2,4-triazole S_NAr 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->1-(4-Nitrophenyl)-1H-1,2,4-triazole NaH, DMF NaH, DMF NaH, DMF->1-(4-Nitrophenyl)-1H-1,2,4-triazole 4-(1H-1,2,4-triazol-1-yl)aniline 4-(1H-1,2,4-triazol-1-yl)aniline 1-(4-Nitrophenyl)-1H-1,2,4-triazole->4-(1H-1,2,4-triazol-1-yl)aniline Reduction H2, Pd/C H2, Pd/C H2, Pd/C->4-(1H-1,2,4-triazol-1-yl)aniline

Caption: SNAr pathway to 4-(1H-1,2,4-triazol-1-yl)aniline.

Benzylic_Substitution_Pathway 4-Nitrobenzyl bromide 4-Nitrobenzyl bromide 1-(4-Nitrobenzyl)-1H-1,2,4-triazole 1-(4-Nitrobenzyl)-1H-1,2,4-triazole 4-Nitrobenzyl bromide->1-(4-Nitrobenzyl)-1H-1,2,4-triazole Substitution Sodium 1,2,4-triazolide Sodium 1,2,4-triazolide Sodium 1,2,4-triazolide->1-(4-Nitrobenzyl)-1H-1,2,4-triazole DMF DMF DMF->1-(4-Nitrobenzyl)-1H-1,2,4-triazole 4-(1H-1,2,4-triazol-1-ylmethyl)aniline 4-(1H-1,2,4-triazol-1-ylmethyl)aniline 1-(4-Nitrobenzyl)-1H-1,2,4-triazole->4-(1H-1,2,4-triazol-1-ylmethyl)aniline Reduction Fe, NH4Cl Fe, NH4Cl Fe, NH4Cl->4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Caption: Benzylic substitution route to a related aniline intermediate.

Cross_Coupling_Comparison cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig Amination Aryl Halide (I, Br) Aryl Halide (I, Br) Aryl-Triazole_U Aryl-Triazole Product Aryl Halide (I, Br)->Aryl-Triazole_U 1,2,4-Triazole_U 1,2,4-Triazole 1,2,4-Triazole_U->Aryl-Triazole_U Cu Catalyst Cu Catalyst Cu Catalyst->Aryl-Triazole_U High Temp High Temp High Temp->Aryl-Triazole_U Aryl Halide (Cl, Br, I) Aryl Halide (Cl, Br, I) Aryl-Triazole_B Aryl-Triazole Product Aryl Halide (Cl, Br, I)->Aryl-Triazole_B 1,2,4-Triazole_B 1,2,4-Triazole 1,2,4-Triazole_B->Aryl-Triazole_B Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Aryl-Triazole_B Base Base Base->Aryl-Triazole_B

Caption: Comparison of Ullmann and Buchwald-Hartwig cross-coupling.

Conclusion

The synthesis of this compound and its amino-analogs can be approached through various synthetic strategies. The classical SNAr reaction offers a cost-effective route when suitably activated starting materials are available. For a broader substrate scope and milder conditions, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are superior, albeit at a higher cost for catalysts and ligands. The Ullmann condensation provides a historical and still relevant copper-catalyzed alternative, though it often requires harsher conditions. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, economic considerations, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the efficient production of these valuable pharmaceutical intermediates.

References

Comparative Bioactivity of [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol derivatives and related 1,2,4-triazole-containing compounds. The information is compiled from various studies to highlight their potential as antifungal and anticancer agents.

Derivatives of the 1,2,4-triazole scaffold are a cornerstone in medicinal chemistry, renowned for their broad spectrum of pharmacological activities. This guide focuses on compounds structurally related to this compound, summarizing their reported antifungal and anticancer potencies. While specific data for the exact methanol derivative is limited in publicly available research, this comparison draws upon closely related analogues to provide valuable insights into their structure-activity relationships (SAR).

Antifungal Activity

The primary mechanism of antifungal action for azole compounds, including 1,2,4-triazole derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Antifungal_Mechanism Triazole This compound Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane

Comparative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives against different fungal pathogens. Lower MIC values indicate higher antifungal potency.

Compound ID/StructureFungal StrainMIC (µg/mL)Reference
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideCandida albicans ATCC 766151.05 - 8.38 µM[4][5]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideCandida albicans ATCC 766151.05 - 8.38 µM[4][5]
Triazole-Thioether Derivatives (General)Candida krusei ATCC 6258Varies[6]
Myrtenal-based 4-methyl-1,2,4-triazole-thioethersPhysalospora piricolaVaries[6]
Thiazolo[4,5-d]pyrimidine hybrids with 1H-1,2,4-triazoleVarious Fungi0.06 - >32[4]
1,2,3-Benzotriazine-4-one containing triazolesCandida albicans, Cryptococcus neoformans0.0156 - 2.0[4]

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is attributed to their ability to interfere with various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the key targets for many anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[7][8][9]

Anticancer_Mechanism Triazole This compound Derivative EGFR EGFR Tyrosine Kinase Triazole->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Comparative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,2,4-triazole derivatives against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilineHT-29 (Colon)Varies[10]
2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilinePRXF 22Rv1 (Prostate)Varies[10]
Betulinic Acid-Triazole Hybrids (4a, 4b)RPMI-7951 (Melanoma)< 50[6]
Indole-1,2,4-triazole-based N-phenyl acetamides (8a-f)Hep-G2 (Liver)Varies (e.g., 8f: 55.40 µg/mL)[11]
4-phenoxyquinoline derivatives with 1,2,4-triazoloneHT-29, H460, A549, MKN-45Varies (e.g., Cpd 47: 0.031 - 0.14)[12]
1,2,4-triazole derivatives of diacetyl betulinA375 (Melanoma), MCF-7 (Breast), HT-29 (Colorectal)Varies (e.g., Bet-TZ1: 22.41 - 46.92)[6]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Antifungal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of triazole derivatives in 96-well plate C Inoculate wells with fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify the lowest concentration with no visible growth (MIC) E->F

  • Preparation of Compounds: Stock solutions of the triazole derivatives are prepared, typically in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[13]

  • Inoculum Preparation: Fungal isolates are cultured on agar plates. A standardized suspension of fungal cells is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed cancer cells in a 96-well plate and allow to adhere C Treat cells with different concentrations of the compounds A->C B Prepare serial dilutions of triazole derivatives B->C D Incubate for a specified duration (e.g., 48-72 hours) C->D E Add MTT solution to each well and incubate D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure absorbance at a specific wavelength F->G H Calculate cell viability and determine IC50 value G->H

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the triazole derivatives and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion and Future Directions

The compiled data indicates that 1,2,4-triazole derivatives are a promising class of compounds with significant potential for development as both antifungal and anticancer agents. The structure-activity relationship studies, though not specific to the this compound core, suggest that modifications to the phenyl ring and the side chains attached to the triazole moiety can significantly impact bioactivity.

Further research is warranted to synthesize and evaluate a focused library of this compound derivatives to establish a clear structure-activity relationship for this specific scaffold. Such studies will be instrumental in optimizing the potency and selectivity of these compounds for future therapeutic applications.

References

assessing the antifungal efficacy of compounds derived from [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents. This guide provides a comparative analysis of the antifungal efficacy of compounds derived from the [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol scaffold. Triazole-based compounds represent a major class of antifungal drugs, and derivatives of this particular scaffold are being explored for their potential to overcome existing resistance mechanisms and offer improved therapeutic profiles.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungal agents, including the derivatives discussed herein, primarily exert their effect by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450 14α-demethylase (CYP51), also known as lanosterol 14α-demethylase.[1][2][3] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.

The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to altered membrane fluidity and permeability, and ultimately inhibiting fungal growth. The nitrogen atom at position 4 of the triazole ring is thought to bind to the heme iron atom in the active site of CYP51, preventing the enzyme from interacting with its natural substrate, lanosterol.[2]

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of various derivatives of the this compound scaffold against a range of clinically relevant fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from multiple studies and compared against established antifungal drugs such as Fluconazole and Voriconazole. Lower MIC values indicate greater antifungal potency.

Table 1: Antifungal Activity against Candida Species

Compound/DrugCandida albicans (MIC in µg/mL)Candida glabrata (MIC in µg/mL)Candida krusei (MIC in µg/mL)Candida parapsilosis (MIC in µg/mL)Candida tropicalis (MIC in µg/mL)Reference(s)
Derivative Series A 0.063–0.50.125–10.25–20.063–0.50.125–1[4]
Derivative Series B 0.125 - 2.00.25 - 4.00.5 - 8.00.125 - 2.00.25 - 4.0[1][4]
Fluconazole 0.25 - 161 - >6416 - >640.125 - 40.25 - 8[4][5][6]
Voriconazole 0.015 - 10.03 - 20.125 - 40.015 - 0.50.015 - 1[1]

Table 2: Antifungal Activity against Aspergillus and Cryptococcus Species

Compound/DrugAspergillus fumigatus (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Reference(s)
Derivative Series C 4.0 - 16.08.0 - 32.08.0 - 32.00.0625 - 1.0[7]
Fluconazole >64>64>640.5 - 16[5][6]
Voriconazole 0.25 - 20.5 - 40.5 - 40.0156 - 0.5[1]

Experimental Protocols

The in vitro antifungal activity data presented in this guide is primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[8][9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5-2.5 × 10³ CFU/mL).[8]

  • Preparation of Drug Dilutions: The test compounds and standard antifungal drugs are serially diluted in RPMI-1640 medium to achieve a range of concentrations.[8]

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted compounds. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control (drug-free well).[4] The inhibition is determined visually or by using a spectrophotometer to measure the optical density.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Triazole Action cluster_outcome Cellular Consequence Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Triazole This compound Derivatives Inhibition Inhibition Triazole->Inhibition CYP51_enzyme CYP51 Enzyme Inhibition->CYP51_enzyme Fungal_Growth_Inhibition Inhibition of Fungal Growth Disrupted_Membrane->Fungal_Growth_Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole derivatives.

Experimental_Workflow start Start: Fungal Isolate culture Culture on Agar Medium start->culture inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) culture->inoculum microplate Inoculate Microtiter Plate inoculum->microplate compound Prepare Serial Dilutions of Test Compounds & Controls compound->microplate incubation Incubate at 35°C for 24-48 hours microplate->incubation read Read Results (Visual or Spectrophotometric) incubation->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic end End: Antifungal Efficacy Data mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The derivatives of this compound show promising antifungal activity, in some cases exceeding the potency of established drugs like fluconazole against certain fungal strains. The modular nature of this scaffold allows for extensive chemical modifications, offering the potential to optimize antifungal spectrum, potency, and pharmacokinetic properties. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully assess the therapeutic potential of these compounds as next-generation antifungal agents. The structure-activity relationship (SAR) studies will be crucial in guiding the design of new derivatives with improved characteristics to combat the growing challenge of antifungal resistance.

References

cost-benefit analysis of different synthetic routes for [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis

The compound [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis can be approached through various pathways, each with its own set of advantages and disadvantages. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two primary synthetic routes to this compound are presented and compared:

  • Route 1: A two-step synthesis commencing with the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 1,2,4-triazole, followed by the reduction of the resulting aldehyde.

  • Route 2: A two-step pathway involving the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid from 4-hydrazinobenzoic acid, which is subsequently reduced to the target alcohol.

The analysis indicates that Route 1 offers a more efficient and cost-effective approach due to its milder reaction conditions, higher overall yield, and the use of less hazardous and more affordable reagents. Route 2, while a viable alternative, involves a more potent and hazardous reducing agent and has a comparatively lower overall yield.

Comparative Analysis of Synthetic Routes

The following sections provide a detailed breakdown of the two synthetic routes, including reaction schemes, experimental protocols, and a quantitative comparison of key parameters.

Route 1: From 4-Fluorobenzaldehyde

This route involves the initial formation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, which is then reduced to the desired product.

Synthetic_Route_1 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_Aldehyde 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde 4-Fluorobenzaldehyde->Intermediate_Aldehyde:w K2CO3, DMF 110°C, 10-12h 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Intermediate_Aldehyde:w Target_Alcohol This compound Intermediate_Aldehyde->Target_Alcohol:w Methanol, rt NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Target_Alcohol:w

Figure 1: Synthetic pathway for Route 1.
Route 2: From 4-Hydrazinobenzoic Acid

This alternative route proceeds through a benzoic acid intermediate, which is then reduced.

Synthetic_Route_2 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Intermediate_Acid 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 4-Hydrazinobenzoic_Acid->Intermediate_Acid:w Reaction Reagent_A Dialkyl-N-cyano- imidodithiocarbonate Reagent_A->Intermediate_Acid:w Target_Alcohol This compound Intermediate_Acid->Target_Alcohol:w Anhydrous THF, rt LiAlH4 Lithium Aluminum Hydride (Reducing Agent) LiAlH4->Target_Alcohol:w

Figure 2: Synthetic pathway for Route 2.

Quantitative Data Comparison

The following tables summarize the key quantitative data for each synthetic route, facilitating a direct comparison.

Table 1: Reaction Parameters

ParameterRoute 1Route 2
Step 1: Intermediate Synthesis
Reaction Time10 - 12 hoursNot specified
Temperature110 °CNot specified
YieldHigh (not specified quantitatively)Good
Step 2: Reduction
Reaction Time0.5 - 2 hours (estimated)1 - 4 hours (estimated)
TemperatureRoom TemperatureRoom Temperature
Yield~90% (estimated)~85% (estimated)
Overall Yield High (estimated >80%) Moderate (estimated <80%)

Table 2: Cost-Benefit Analysis

FactorRoute 1Route 2
Starting Materials Cost
4-Fluorobenzaldehyde~$0.18 - $0.44 / g[1][2][3][4]
1,2,4-Triazole~$0.25 - $1.62 / g[5][6]
4-Hydrazinobenzoic Acid~$1.49 - $6.85 / g[7][8][9][10]
Dialkyl-N-cyanoimidodithiocarbonate~$0.22 - $8.38 / g[11]
Reagent Cost & Safety
BasePotassium Carbonate (~$0.05 - $0.43 / g)[12][13][14][15][16] - relatively safeNot specified
Reducing AgentSodium Borohydride (~$0.32 - $16.72 / g)[17][18][19][20][21] - relatively safe, easy to handleLithium Aluminum Hydride (~$0.54 - $11.20 / g)[22][23][24][25][26] - highly reactive, pyrophoric, requires anhydrous conditions
Solvents DMF, MethanolNot fully specified, requires anhydrous THF for reduction
Purification Filtration, Extraction, Column ChromatographyFiltration, Extraction, Recrystallization
Overall Cost-Effectiveness More Favorable Less Favorable
Safety & Handling Safer More Hazardous

Experimental Protocols

Route 1: Synthesis via 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde [12]

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • To the stirred solution, add potassium carbonate (12 mmol) in portions over 15 minutes.

  • Heat the reaction mixture to 110°C and stir for 10-12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the potassium carbonate by filtration.

  • Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (3 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: methanol/chloroform, 1:99 v/v) to obtain 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Step 2: Reduction to this compound

Note: This is a general procedure based on standard laboratory practice for the reduction of aromatic aldehydes.

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask at room temperature.

  • Slowly add sodium borohydride (12 mmol) in small portions to the stirred solution.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Route 2: Synthesis via 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid [22]

  • React 4-hydrazinobenzoic acid with a dialkyl-N-cyanoimidodithiocarbonate in a suitable solvent. Detailed conditions are not provided in the cited literature but would typically involve heating the reactants in a polar solvent like ethanol or DMF.

  • The resulting 4-(1H-1,2,4-triazol-1-yl)benzoic acid can be purified by recrystallization.

Step 2: Reduction to this compound

Note: This is a general procedure based on standard laboratory practice for the reduction of carboxylic acids with LiAlH₄.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 15 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)benzoic acid (10 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the precipitate and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • Purification can be achieved by recrystallization or column chromatography.

Logical Workflow for Route Selection

The decision-making process for selecting the optimal synthetic route can be visualized as follows:

Route_Selection_Logic Start Start: Need to synthesize This compound Consider_Route1 Consider Route 1: From 4-Fluorobenzaldehyde Start->Consider_Route1 Consider_Route2 Consider Route 2: From 4-Hydrazinobenzoic Acid Start->Consider_Route2 Evaluate_Yield Evaluate Overall Yield Consider_Route1->Evaluate_Yield Consider_Route2->Evaluate_Yield Evaluate_Cost Evaluate Cost of Materials and Reagents Evaluate_Yield->Evaluate_Cost Evaluate_Safety Evaluate Safety and Handling of Reagents Evaluate_Cost->Evaluate_Safety Select_Route1 Select Route 1: Higher Yield, Lower Cost, Safer Evaluate_Safety->Select_Route1 Route 1 is superior Select_Route2 Select Route 2: Viable Alternative if Starting Materials are Readily Available Evaluate_Safety->Select_Route2 Route 2 has specific advantages

Figure 3: Decision workflow for synthetic route selection.

Conclusion

Based on the available data, Route 1, starting from 4-fluorobenzaldehyde, is the recommended synthetic pathway for the preparation of this compound. This recommendation is based on its higher estimated overall yield, lower cost of starting materials and reagents, and the use of safer and more manageable reagents compared to Route 2. While Route 2 is a chemically sound alternative, the use of the highly reactive and hazardous lithium aluminum hydride makes it less suitable for large-scale synthesis and requires more stringent safety precautions. Researchers should carefully consider these factors in the context of their laboratory capabilities and project requirements when selecting a synthetic strategy.

References

Comparative Guide to the Analytical Cross-Validation of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol. The following sections detail experimental protocols for common analytical techniques, present comparative performance data, and include visualizations of relevant workflows and pathways to support research and drug development activities.

Data Presentation: A Comparative Analysis of Analytical Techniques

Table 1: Comparison of Analytical Methods for Triazole Compounds

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Limit of Detection (LOD) 0.004 - 0.030 µg/mL[1][2]~10 ng/L (with chemical ionization)Typically in the µg to mg range.
Limit of Quantification (LOQ) 0.050 - 0.100 µg/mL[2]Typically higher than LOD, analyte-dependent.Typically in the µg to mg range.
Linearity (R²) > 0.999[1]> 0.99Not typically used for quantification in this context.
Precision (%RSD) < 15%[1]< 15%Not typically used for quantification in this context.
Accuracy (% Recovery) 85-115%[1]80-120%Not applicable.
Primary Use Quantification, purity assessment, impurity profiling.Identification and quantification of volatile compounds and impurities.Structural elucidation and confirmation.
Sample Requirements Soluble in a suitable mobile phase.Volatile or amenable to derivatization to become volatile.Soluble in a deuterated solvent.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and matrices.

High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is suitable for the quantification and impurity profiling of this compound in various matrices, including plasma and pharmaceutical formulations.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Mass Spectrometry (MS) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

  • Formic acid or ammonium acetate (for mobile phase modification).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Gradient Program: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and can be used for quantification, often requiring derivatization for non-volatile compounds like the target analyte.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reference standard of this compound.

  • Derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Anhydrous solvents (e.g., pyridine, acetonitrile).

GC-MS Conditions (Example):

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

Sample Preparation (Derivatization):

  • Dissolve a known amount of the sample in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation and confirmation of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Reference standard of this compound.

Data Acquisition (Example):

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated solvent.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Typical ¹H NMR parameters: 32 scans, relaxation delay of 1 second.

  • Typical ¹³C NMR parameters: 1024 scans, relaxation delay of 2 seconds.

Expected Spectral Data (Based on similar compounds):

  • ¹H NMR: Signals corresponding to the triazole protons (around 8-9 ppm), phenyl protons (around 7-8 ppm), the methylene protons adjacent to the triazole ring, and the methylene protons of the methanol group, as well as the hydroxyl proton.

  • ¹³C NMR: Signals for the carbons of the triazole ring, the phenyl ring, the methylene carbon adjacent to the triazole, and the methylene carbon of the methanol group.

Mandatory Visualizations

Signaling Pathway

cluster_0 Cellular Metabolism of Triazole Compounds Triazole This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19) Triazole->CYP450 Substrate PhaseI Phase I Metabolism (Oxidation, Hydroxylation) CYP450->PhaseI Metabolites Hydroxylated Metabolites PhaseI->Metabolites UGT UDP-glucuronosyltransferases (UGTs) Metabolites->UGT Substrate PhaseII Phase II Metabolism (Glucuronidation) UGT->PhaseII Conjugates Glucuronide Conjugates PhaseII->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion

Caption: Generalized metabolic pathway of triazole-containing compounds in the liver.

Experimental Workflow

cluster_1 Workflow for Impurity Profiling of this compound Start API Sample Prep Sample Preparation (Dissolution, Dilution) Start->Prep HPLC HPLC-UV/MS Analysis (Initial Screening) Prep->HPLC Data Data Processing (Peak Integration, Comparison to Reference) HPLC->Data Impurity_Detected Impurity > Threshold? Data->Impurity_Detected Isolate Impurity Isolation (Preparative HPLC) Impurity_Detected->Isolate Yes Report Reporting Impurity_Detected->Report No Structure Structural Elucidation (NMR, HRMS) Isolate->Structure Quantify Quantification (Validated Method) Structure->Quantify Quantify->Report

Caption: A typical workflow for the identification and quantification of impurities.

Logical Relationship

cluster_2 Decision Tree for Analytical Method Selection Goal Analytical Goal Structure Structural Elucidation Goal->Structure Quantification Quantification Goal->Quantification Purity Purity/Impurity Goal->Purity NMR Use NMR Structure->NMR HPLC_MS Use HPLC-UV/MS Quantification->HPLC_MS Purity->HPLC_MS GC_MS Consider GC-MS (for volatile impurities) Purity->GC_MS

Caption: A decision-making guide for selecting the appropriate analytical technique.

References

Comparative Docking Analysis of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol Derivatives and Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of molecular docking studies performed on [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol derivatives and structurally related 1,2,4-triazole compounds. The data, compiled from recent scientific literature, offers valuable insights into the binding affinities and potential therapeutic applications of this versatile chemical scaffold. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Quantitative Data Summary

The following tables summarize the binding affinities of various 1,2,4-triazole derivatives against a range of biological targets. These results, presented as docking scores or binding energies in kcal/mol, provide a quantitative basis for comparing the potential efficacy of these compounds as inhibitors. A more negative value typically indicates a stronger predicted binding affinity.

Table 1: Comparative Docking Scores of 1,2,4-Triazole Derivatives Against Cancer-Related Protein Targets

Compound/SeriesTarget ProteinDocking SoftwareBinding Energy (kcal/mol)
Triazole-acetamide derivative (7f)c-kit tyrosine kinaseNot Specified-176.749
Triazole-acetamide derivative (7f)Protein kinase B (Akt)Not Specified-170.066
Triazole-like compoundsKDM5AAutoDock VinaNot Specified
Adamantane-linked triazole (1)11β-HSD1Not Specified-8.30
Adamantane-linked triazole (2)11β-HSD1Not Specified-7.70
Adamantane-linked triazole (3)11β-HSD1Not Specified-7.83

Table 2: Comparative Docking Scores of 1,2,4-Triazole Derivatives Against Microbial and Other Enzyme Targets

Compound/SeriesTarget Protein (PDB ID)Target OrganismDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
1,2,4-triazole derivative (9m)Xanthine OxidaseNot SpecifiedNot SpecifiedAllopurinolNot Specified
1,2,4-triazole-3-thiol (1e)Penicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.5Amoxicillin-7.9
1,2,4-triazole-3-thiol (1f)Penicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.2Amoxicillin-7.9
1,2,4-triazole-3-thiol (2e)Dihydropteroate Synthase (1JIJ)Escherichia coli-9.1Amoxicillin-8.5
1,2,4-triazole-3-thiol (2f)Dihydropteroate Synthase (1JIJ)Escherichia coli-8.8Amoxicillin-8.5
Triazole-based inhibitorsHelicobacter pylori Urease (HpU)Helicobacter pyloriNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for interpreting the results. Below are detailed protocols representative of the experiments conducted.

Molecular Docking Protocol for Anticancer Targets

  • Target Identification and Preparation: Potential protein targets in cancer pathways, such as c-kit tyrosine kinase and protein kinase B (Akt), were identified.[1] The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structure.

  • Ligand Preparation: The 2D structures of the synthesized 1,2,4-triazole derivatives were drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures was performed using appropriate force fields.

  • Docking Simulation: Molecular docking was performed to predict the binding modes and affinities of the triazole derivatives within the active sites of the target proteins. The docking findings were analyzed to identify hydrophobic contacts and hydrogen bonding interactions.[1]

Virtual Screening and Molecular Docking of Triazole Derivatives against KDM5A

  • Ligand Library Preparation: A library of triazole-like compounds was selected from a larger chemical database using molecular fingerprinting and Tanimoto similarity metrics.[2]

  • Protein Preparation: The three-dimensional structure of the KDM5A enzyme was prepared for docking.

  • Blind Docking Simulation: A blind docking approach was utilized, where the entire protein structure was used as the search space for ligand binding.[2] AutoDock Vina was employed to predict the bound conformations and calculate the binding affinities.[2] Doxorubicin, an approved anticancer drug, was used as a control.[2]

Molecular Docking of 1,2,4-Triazole Derivatives as Antioxidant Agents

  • Target Selection: Six enzymes involved in regulating oxidative stress were chosen as targets.[3]

  • Semi-Flexible Docking: The docking studies were carried out using Smina, a fork of Autodock Vina.[3] The receptor (protein) was treated as a rigid structure, while the ligand was kept flexible to find the optimal binding conformation.[3]

  • Validation: The docking protocol was validated by comparing the root-mean-square deviation (RMSD) between the docked conformation and the crystallographic conformation of the co-crystallized ligand, with a threshold of less than 2.0 Å being acceptable.[3]

Visualizing Computational Drug Discovery Workflow

The following diagram illustrates a typical workflow for a computational study involving molecular docking, from initial library screening to the identification of lead compounds.

G Computational Drug Discovery Workflow for Triazole Derivatives cluster_0 Virtual Screening cluster_1 Molecular Docking cluster_2 Post-Docking Analysis cluster_3 Lead Identification a Compound Library (e.g., ZINC15) b Pharmacophore & ML Filtering a->b c Ensemble Docking b->c Prioritized Candidates d Quantum-Polarized Ligand Docking (QPLD) c->d e Molecular Dynamics (MD) Simulations d->e Promising Complexes f Free Energy Calculations (e.g., MM/PBSA) e->f g ADMET Prediction f->g Stable Complexes h Identification of Potent Inhibitors g->h

Caption: A flowchart of a multi-stage computational pipeline for the discovery of novel enzyme inhibitors.

References

Substituted Triazoles: A Comparative Review of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Substituted triazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the antifungal, and anticancer activities of various substituted triazoles, supported by quantitative experimental data. Detailed methodologies for the key assays and visualizations of the underlying signaling pathways are also presented to aid researchers in their drug discovery and development endeavors.

Comparative Analysis of Biological Activities

The biological efficacy of substituted triazoles is highly dependent on the nature and position of the substituents on the triazole ring. The following tables summarize the in vitro antifungal, and anticancer activities of a selection of substituted triazole derivatives from recent literature.

Antifungal Activity

The primary mechanism of antifungal action for triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[2] A secondary mechanism has also been proposed, involving negative feedback regulation of HMG-CoA reductase.[3] The minimum inhibitory concentration (MIC) is a common measure of antifungal potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of Substituted Triazoles (MIC in µg/mL)

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1 Candida albicansFluconazole
5a0.06250.5
5b0.06250.5
5j0.06250.5
5k0.06250.5
6a0.06250.5
6c0.06250.5
Series 1 Cryptococcus neoformansFluconazole
6a0.06250.25
6c0.06250.25
Series 1 Aspergillus fumigatusFluconazole
5k8.0>64.0
6c4.0>64.0
Series 2 Candida albicans (Fluconazole-Resistant)Fluconazole
6c4.0>64.0
Series 3 Candida albicansFluconazole
14l0.1250.25
Series 3 Candida glabrataFluconazole
14j0.125-0.50.25
14k0.125-0.50.25
14l0.125-0.50.25
15a0.125-0.50.25
15b0.125-0.50.25

Data sourced from multiple studies and presented for comparative purposes.[4][5]

Anticancer Activity

Substituted triazoles have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of specific enzymes involved in cancer progression.[6][7] The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

Table 2: Anticancer Activity of Substituted Triazoles (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 4 MCF-7 (Breast)Doxorubicin
7e4.7-
10a6.43-
Series 4 HeLa (Cervical)Doxorubicin
7e2.9-
10a5.6-
10d9.8-
Series 4 A549 (Lung)Doxorubicin
7e9.4-
Series 5 HT-1080 (Fibrosarcoma)Doxorubicin5.13
815.13
Series 5 A-549 (Lung)Doxorubicin6.36
821.25
Series 5 MCF-7 (Breast)Doxorubicin5.46
818.06
Series 5 MDA-MB-231 (Breast)Doxorubicin
816.32
Series 6 LNCaP-AR (Prostate)Enzalutamide18.88
14b10.30
14d10.16

Data sourced from multiple studies and presented for comparative purposes.[8][9][10]

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of the biological activities of novel compounds. The following are detailed methodologies for the commonly used antifungal and anticancer assays.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.[11][12]

1. Preparation of Fungal Inoculum:

  • Fungal strains are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) for 7 days to allow for sufficient sporulation.[12]

  • A stock inoculum suspension is prepared by harvesting the fungal spores and adjusting the concentration spectrophotometrically to a range of 0.09 to 0.17 optical density (68% to 82% transmittance).[12]

  • The stock suspension is then diluted 1:50 in RPMI 1640 broth.[12]

2. Preparation of Microdilution Plates:

  • The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using RPMI 1640 broth.

  • Each well, containing 100 µL of the diluted compound, is then inoculated with 100 µL of the prepared fungal inoculum. The final volume in each well is 200 µL.[13]

  • Growth and sterility controls are included for each tested isolate.[13]

3. Incubation and Reading:

  • The plates are incubated at 35°C in ambient air for 24, 48, and 72 hours.[13]

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or complete inhibition) compared to the growth control. The reading can be done visually or using a spectrophotometer.[11][13]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][14]

1. Cell Plating:

  • Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[14]

  • The plate is incubated for 6 to 24 hours to allow the cells to attach and recover.[14]

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • The culture medium from the wells is replaced with the medium containing the test compounds, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[14]

  • The plate is then incubated for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14]

4. Solubilization and Absorbance Reading:

  • 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) is added to each well to dissolve the formazan crystals.[14]

  • The plate is left at room temperature in the dark for 2 hours with gentle shaking to ensure complete solubilization.[14]

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[14]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which substituted triazoles exert their biological effects is crucial for rational drug design and optimization.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary antifungal target of triazoles is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Triazole Action cluster_outcome Cellular Effect Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (Lanosterol 14α-demethylase) Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol->Toxic Sterol Accumulation Accumulation ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Triazole Triazole CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Triazole->CYP51 (Lanosterol 14α-demethylase) Inhibition Ergosterol Depletion Ergosterol Depletion Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Depletion->Disrupted Membrane Integrity Toxic Sterol Accumulation->Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

Anticancer Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

Many substituted triazoles exert their anticancer effects by triggering apoptosis, often through the intrinsic or mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Anticancer_Mechanism cluster_regulation Regulation of Bcl-2 Family Proteins cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Substituted Triazole Substituted Triazole Bax Bax Substituted Triazole->Bax Upregulation Bcl-2 Bcl-2 Substituted Triazole->Bcl-2 Downregulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer\nMembrane Permeabilization Bcl-2->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis Induction by Substituted Triazoles.

References

Safety Operating Guide

Proper Disposal of [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol, catering to researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste guidelines and safety data for structurally related compounds.

Disclaimer: This guide is for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound before handling and disposal. All disposal activities must comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on data for similar triazole-containing compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Hazard Data Summary

The following table summarizes the known hazards of similar triazole compounds, which should be considered when handling this compound.

Hazard Classification(1H-1,2,4-Triazol-1-yl)methanol1,2,4-TriazoleDi(1H-1,2,4-triazol-1-yl)methanone
Acute Oral Toxicity Harmful if swallowed[3]Harmful if swallowedHarmful if swallowed[1]
Skin Irritation Causes skin irritation[3]Causes skin irritation-
Eye Irritation Causes serious eye irritation[3]Causes serious eye irritationCauses serious eye irritation[1]
Respiratory Irritation May cause respiratory irritation[3]--
Reproductive Toxicity -Suspected of damaging fertility or the unborn childSuspected of damaging fertility or the unborn child[1]
Aquatic Toxicity --Toxic to aquatic life with long-lasting effects[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous chemical waste.[4]

  • Segregate Incompatible Materials: Store this waste separately from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[5] Never mix different waste streams unless explicitly permitted by your EHS department.[2]

Step 2: Waste Collection and Container Management
  • Solid Waste:

    • Collect solid this compound waste and contaminated materials in a designated, durable, and leak-proof container with a secure lid.

    • Line the container with a clear plastic bag for ease of disposal.[2]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must have a tight-fitting screw cap.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[6]

  • Empty Original Containers:

    • The original container of this compound must also be disposed of as hazardous waste, as it is not considered empty until it has been properly decontaminated.[6] If decontamination is not feasible, dispose of the container with its cap securely fastened.

Step 3: Labeling of Waste Containers

Proper labeling is critical for safety and regulatory compliance.

  • Attach a Hazardous Waste Label: As soon as the first particle of waste is added to the container, affix a completed hazardous waste label.[6]

  • Required Information on the Label:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location (building and room number).[7]

Step 4: Storage of Hazardous Waste
  • Designated Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container in case of a leak.[2][8]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[2][4]

Step 5: Request for Waste Pickup
  • Monitor Accumulation: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[4]

  • Schedule Pickup: Once the waste container is nearly full (e.g., 75% capacity) or has been stored for the maximum allowable time (often 90-180 days, check with your institution), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal vendor.[8][9]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup.[6]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

HazardLogic cluster_hazards Potential Hazards (Based on Analogs) compound This compound oral_tox Harmful if Swallowed compound->oral_tox skin_eye_irrit Skin/Eye Irritant compound->skin_eye_irrit repro_tox Suspected Reproductive Toxin compound->repro_tox decision Treat as Hazardous Waste? oral_tox->decision skin_eye_irrit->decision repro_tox->decision action Follow Hazardous Waste Disposal Protocol decision->action Yes

References

Essential Safety and Operational Guide for Handling [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety protocols and logistical procedures for the handling and disposal of [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol (CAS No. 143426-50-0). Researchers, scientists, and professionals in drug development must adhere to these guidelines to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The known hazards are summarized in the table below.

Hazard CategoryGHS Classification
Acute Toxicity, OralCategory 4 (H302: Harmful if swallowed)[1][2]
Acute Toxicity, DermalCategory 4 (H312: Harmful in contact with skin)[1]
Skin Corrosion/IrritationCategory 2 (H315: Causes skin irritation)[1][2]
Serious Eye Damage/Eye IrritationCategory 2 (H319: Causes serious eye irritation)[1][2]
Acute Toxicity, InhalationCategory 4 (H332: Harmful if inhaled)[1]
Specific Target Organ Toxicity — Single ExposureCategory 3 (H335: May cause respiratory irritation)[1][2]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary for operations that may generate dust.[3]
Body Protection A lab coat or other protective clothing to prevent skin contact.[3]

Operational Handling and Disposal Plan

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents in the designated work area.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust. Use appropriate tools to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces and equipment.

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal Method: The recommended disposal method for this compound and its containers is through an approved and licensed hazardous waste disposal facility.[3][4] Incineration is a common method for similar chemical structures.[4] Do not dispose of this chemical down the drain or in regular trash.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_area Prepare work area in fume hood prep_ppe->prep_area weigh Weigh and transfer solid prep_area->weigh dissolve Prepare solution weigh->dissolve decontaminate Decontaminate work area and equipment dissolve->decontaminate wash Wash hands and exposed skin decontaminate->wash collect_waste Collect waste in labeled, sealed containers wash->collect_waste dispose Dispose through licensed hazardous waste facility collect_waste->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.